Technical Documentation Center

5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid
  • CAS: 405898-00-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic Acid

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is approached as a two-step process, commencing with a Williamson ether synthesis to couple the aromatic and furan moieties, followed by a saponification to yield the final carboxylic acid. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and strategic considerations for a successful synthesis.

Introduction

5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid is a bifunctional organic molecule incorporating a 3,5-dimethylphenol group linked via an ether bond to the 5-position of a 2-furoic acid core. This structural motif is of significant interest in the development of novel therapeutic agents due to the diverse biological activities associated with both furoic acid derivatives and substituted phenoxy moieties. The furoic acid scaffold is a known pharmacophore present in various drugs, while the lipophilic 3,5-dimethylphenoxy group can enhance membrane permeability and modulate interactions with biological targets. The synthetic route detailed herein is designed to be robust, scalable, and amenable to the generation of analogs for structure-activity relationship (SAR) studies.

Overall Synthetic Strategy

The synthesis of the target compound is achieved through a logical and efficient two-step sequence. The first step involves the formation of an ether linkage between a suitable 5-(halomethyl)-2-furoate ester and 3,5-dimethylphenol via a Williamson ether synthesis. The choice of an ester as the starting material for the furoic acid component serves to protect the carboxylic acid functionality during the etherification step. The second and final step is the hydrolysis of the ester to unveil the desired carboxylic acid.

Synthetic_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Ester Hydrolysis Start_A Ethyl 5-(chloromethyl)-2-furoate Intermediate Ethyl 5-[(3,5-dimethylphenoxy)methyl]-2-furoate Start_A->Intermediate Base (e.g., NaH) Solvent (e.g., DMF) Start_B 3,5-Dimethylphenol Start_B->Intermediate Final_Product 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid Intermediate->Final_Product Base (e.g., NaOH) Solvent (e.g., EtOH/H2O) Then Acid Workup

A two-step synthetic approach to the target molecule.

Part 1: Synthesis of Ethyl 5-[(3,5-Dimethylphenoxy)methyl]-2-furoate

This initial step employs the classical Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.[1][2] In this specific application, the sodium salt of 3,5-dimethylphenol, generated in situ, acts as the nucleophile, displacing the chloride from ethyl 5-(chloromethyl)-2-furoate. The reaction proceeds via an SN2 mechanism.[2]

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
3,5-Dimethylphenol122.1710.01.22 g
Sodium Hydride (60% dispersion in oil)24.0011.00.44 g
Anhydrous N,N-Dimethylformamide (DMF)--50 mL
Ethyl 5-(chloromethyl)-2-furoate190.6110.01.91 g
Diethyl Ether--For extraction
Saturated Aqueous Ammonium Chloride--For quenching
Brine--For washing
Anhydrous Magnesium Sulfate--For drying

Procedure:

  • Preparation of the Phenoxide: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (60% dispersion in oil, 0.44 g, 11.0 mmol).[3] Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, and carefully decant the hexanes under a stream of nitrogen. Add anhydrous N,N-dimethylformamide (DMF, 30 mL).[4]

  • In a separate flask, dissolve 3,5-dimethylphenol (1.22 g, 10.0 mmol) in anhydrous DMF (20 mL).

  • Cool the sodium hydride suspension to 0 °C using an ice bath. Slowly add the solution of 3,5-dimethylphenol to the sodium hydride suspension dropwise over 20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Ether Formation: Dissolve ethyl 5-(chloromethyl)-2-furoate (1.91 g, 10.0 mmol) in a minimal amount of anhydrous DMF and add it to the reaction mixture dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether and 100 mL of water. Shake and separate the layers.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure ethyl 5-[(3,5-dimethylphenoxy)methyl]-2-furoate.

Part 2: Synthesis of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic Acid

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction carried out under basic conditions, followed by acidification to protonate the carboxylate salt.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Ethyl 5-[(3,5-dimethylphenoxy)methyl]-2-furoate274.31(based on yield)-
Ethanol--50 mL
Sodium Hydroxide40.003-5 equivalents-
Water--25 mL
1 M Hydrochloric Acid--For acidification
Ethyl Acetate--For extraction

Procedure:

  • Saponification: Dissolve the ethyl 5-[(3,5-dimethylphenoxy)methyl]-2-furoate obtained from the previous step in ethanol (50 mL) in a round-bottom flask.

  • Prepare a solution of sodium hydroxide (3-5 molar equivalents) in water (25 mL) and add it to the ethanolic solution of the ester.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 25 mL) to remove any unreacted starting material or non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M hydrochloric acid. A precipitate should form.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude 5-[(3,5-dimethylphenoxy)methyl]-2-furoic acid.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure product.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3,5-dimethylphenoxy group, the furan ring protons, the benzylic methylene protons, and the methyl protons.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule, including the carboxylic acid carbon, the furan and aromatic ring carbons, and the methyl carbons.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the final product.

  • Melting Point: The melting point of the purified solid should be determined and reported.

Safety and Handling

  • Sodium Hydride: Sodium hydride is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which can ignite. Handle sodium hydride in an inert atmosphere (e.g., nitrogen or argon) and in a fume hood.[3] Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.

  • Solvents: Diethyl ether is extremely flammable.[5] N,N-dimethylformamide is a skin and respiratory irritant. All solvents should be handled in a well-ventilated fume hood.

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle with appropriate care and PPE.

Conclusion

The protocol outlined in this guide provides a reliable and well-documented method for the synthesis of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid. By carefully following the described procedures and adhering to the necessary safety precautions, researchers can efficiently produce this valuable compound for further investigation in various scientific disciplines, particularly in the realm of drug discovery and development. The principles of the Williamson ether synthesis and ester hydrolysis are fundamental in organic chemistry, and their application in this context demonstrates a practical approach to the construction of complex molecular architectures from readily available starting materials.

Experimental_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Ester Hydrolysis A Prepare Sodium Phenoxide (3,5-Dimethylphenol + NaH in DMF) B Add Ethyl 5-(chloromethyl)-2-furoate A->B C Heat and React (60-70°C) B->C D Quench and Aqueous Workup C->D E Extraction with Diethyl Ether D->E F Purification (Column Chromatography) E->F G Intermediate Product: Ethyl 5-[(3,5-dimethylphenoxy)methyl]-2-furoate F->G H Saponification (Intermediate + NaOH in EtOH/H2O) G->H I Solvent Removal and Wash H->I J Acidification (HCl) I->J K Extraction with Ethyl Acetate J->K L Purification (Recrystallization) K->L M Final Product: 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid L->M

A detailed workflow of the synthesis process.

References

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385-420.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Wikipedia. (2023). Diethyl ether. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Structural Analogs and Derivatives of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic Acid: A Roadmap for Therapeutic Discovery

Abstract This technical guide provides a comprehensive framework for the design, synthesis, and evaluation of structural analogs and derivatives of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid. This scaffold represents...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the design, synthesis, and evaluation of structural analogs and derivatives of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid. This scaffold represents a promising starting point for the development of novel therapeutics, with foundational research suggesting potential applications in metabolic disorders, infectious diseases, and oncology. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a detailed exploration of the rationale behind analog design, robust synthetic strategies, and validated protocols for biological screening and characterization. By integrating established methodologies with strategic insights, this guide aims to accelerate the translation of this chemical scaffold into clinically relevant drug candidates.

Introduction: The Therapeutic Potential of the Furoic Acid Scaffold

The furan ring is a versatile heterocyclic motif present in numerous natural products and synthetic pharmaceuticals, valued for its unique electronic properties and ability to engage in various biological interactions.[1] 2-Furoic acid, in particular, has been identified as a precursor for a range of bioactive molecules, including anti-inflammatory, antimicrobial, and cardiovascular agents.[2] The core compound of interest, 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid, combines the furoic acid moiety with a substituted phenoxy group, suggesting a chemical architecture ripe for exploration in multiple therapeutic areas. Preliminary studies on related furoic acid derivatives have pointed towards several key biological activities:

  • Hypolipidemic Effects: Furoic acid derivatives have been shown to lower serum cholesterol and triglyceride levels.[3][4] The proposed mechanism involves the inhibition of key enzymes in fatty acid biosynthesis, such as ATP citrate lyase and acetyl-CoA carboxylase (ACC).[3][4][5]

  • Antimicrobial Activity: Various furan derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens.[1][6][7][8] The precise mechanisms are often multifaceted but can involve the disruption of microbial growth and enzymatic processes.[1]

  • Antiproliferative Properties: The furan nucleus is a component of several anticancer agents.[9] For some derivatives, this activity has been linked to the inhibition of critical signaling pathways, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, which is crucial for tumor angiogenesis.[9]

Given this landscape, a systematic approach to the design and evaluation of analogs of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid is warranted to unlock its full therapeutic potential. This guide will provide the strategic and methodological foundation for such an endeavor.

Rationale for Analog Design: A Multi-pronged Approach to Structure-Activity Relationship (SAR) Studies

The development of a successful drug candidate from a lead compound necessitates a thorough exploration of its Structure-Activity Relationship (SAR). For the 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid scaffold, a logical and systematic analoging strategy should focus on modifications to its three primary components: the furoic acid core, the phenoxy moiety, and the interconnecting ether linkage.

Modification of the Furan Ring

The furan ring's electronic properties and substitution pattern are critical to its biological activity. Analogs should be synthesized to probe the importance of the oxygen heteroatom and the substitution at the 2- and 5-positions.

Derivatization of the Carboxylic Acid Group

The carboxylic acid is a key functional group, likely involved in hydrogen bonding interactions with biological targets. However, it can also impart unfavorable pharmacokinetic properties, such as poor membrane permeability and rapid metabolism.[4] Therefore, a diverse set of derivatives should be prepared:

  • Esters and Amides: Conversion to esters and amides can modulate lipophilicity and metabolic stability.

  • Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres such as tetrazoles, hydroxamic acids, or sulfonamides can maintain the necessary acidic or hydrogen-bonding characteristics while improving drug-like properties.[3][5][6]

Alterations to the Phenoxy Moiety

The 3,5-dimethylphenoxy group provides a significant lipophilic contribution and specific steric bulk. A systematic exploration of this region is crucial for optimizing target engagement and selectivity. Modifications should include:

  • Positional Isomerism: Moving the methyl groups to other positions on the phenyl ring (e.g., 2,4-, 2,5-, 2,6-, 3,4-) will probe the spatial requirements of the binding pocket.

  • Substitution with other Functional Groups: Replacing the methyl groups with a variety of electron-donating and electron-withdrawing groups (e.g., halogens, methoxy, trifluoromethyl) will elucidate the electronic requirements for activity.

  • Ring Variation: Replacing the phenyl ring with other aromatic or heteroaromatic systems can lead to novel interactions with the target.

Synthetic Strategies and Methodologies

A robust and flexible synthetic platform is essential for generating a diverse library of analogs. The following sections detail a convergent synthetic approach to the core scaffold and its derivatives.

Synthesis of the Core Scaffold

The synthesis of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid can be efficiently achieved through a multi-step sequence starting from readily available materials.

G cluster_0 Synthesis of the Core Scaffold A 5-(Hydroxymethyl)furfural B 5-(Hydroxymethyl)-2-furoic acid ester A->B Oxidation & Esterification C 5-(Chloromethyl)-2-furoic acid ester B->C Halogenation (e.g., SOCl2) E 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid ester C->E Williamson Ether Synthesis D 3,5-Dimethylphenol D->E F 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid E->F Hydrolysis

Caption: A convergent synthetic route to the target compound.

  • Oxidation and Esterification of 5-(Hydroxymethyl)furfural:

    • Dissolve 5-(hydroxymethyl)furfural in a suitable solvent (e.g., tert-butanol/water).

    • Add an oxidizing agent (e.g., potassium permanganate) portion-wise at a controlled temperature (0-5°C).

    • After the reaction is complete, quench with sodium sulfite and acidify with HCl.

    • Extract the crude 5-(hydroxymethyl)-2-furoic acid.

    • Esterify the crude acid using standard methods (e.g., Fischer esterification with methanol and a catalytic amount of sulfuric acid) to yield the methyl ester.

  • Halogenation of the Hydroxymethyl Group:

    • Dissolve the methyl 5-(hydroxymethyl)-2-furoate in an appropriate solvent (e.g., dichloromethane).

    • Add thionyl chloride dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Remove the solvent and excess reagent under reduced pressure to obtain methyl 5-(chloromethyl)-2-furoate.[10][11][12]

  • Williamson Ether Synthesis:

    • In a separate flask, dissolve 3,5-dimethylphenol in a polar aprotic solvent (e.g., DMF or acetone).

    • Add a suitable base (e.g., potassium carbonate or sodium hydride) and stir to form the phenoxide.[2][13]

    • Add the previously prepared methyl 5-(chloromethyl)-2-furoate to the phenoxide solution.

    • Heat the reaction mixture (e.g., 60-80°C) until the starting materials are consumed.

    • Perform an aqueous workup and extract the product with an organic solvent.

  • Hydrolysis of the Ester:

    • Dissolve the resulting ester in a mixture of THF and water.

    • Add an excess of a base (e.g., lithium hydroxide or sodium hydroxide) and stir at room temperature.

    • Monitor the reaction by TLC until the ester is fully consumed.

    • Acidify the reaction mixture with aqueous HCl to precipitate the carboxylic acid.

    • Filter and dry the solid to obtain the final product, 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid.

Derivatization Strategies

G cluster_1 Derivatization of the Carboxylic Acid Core Core Furoic Acid Ester Esters Core->Ester Esterification (e.g., R-OH, acid catalyst) Amide Amides Core->Amide Amide Coupling (e.g., R2NH, EDC, HOBt) Tetrazole Tetrazoles Core->Tetrazole Multi-step synthesis via nitrile intermediate Hydroxamic Hydroxamic Acids Core->Hydroxamic Coupling with hydroxylamine

Caption: Key derivatization pathways for the carboxylic acid moiety.

Analytical Characterization and Purification

Rigorous characterization and purification are paramount to ensure the integrity of SAR data. A combination of chromatographic and spectroscopic techniques should be employed.

Purification
  • Column Chromatography: Silica gel chromatography is the primary method for purifying intermediates and final compounds. A range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) can be used based on the polarity of the compound.

  • Recrystallization: For crystalline solids, recrystallization from a suitable solvent system is an effective method for achieving high purity.

  • Preparative HPLC: For challenging separations or to obtain highly pure samples for biological testing, preparative reverse-phase HPLC is recommended.[14]

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment, confirming the presence of the furan, phenyl, and methyl protons, and their respective chemical shifts and coupling constants.[15][16]

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.[15][16]

    • 2D NMR (COSY, HSQC, HMBC): Used to unambiguously assign all proton and carbon signals, especially for novel analogs.[17]

  • Mass Spectrometry (MS):

    • Low-Resolution MS (LRMS): To confirm the molecular weight of the synthesized compounds.

    • High-Resolution MS (HRMS): To determine the exact mass and confirm the elemental composition.[16]

  • High-Performance Liquid Chromatography (HPLC):

    • Used to assess the purity of the final compounds. A standard method would involve a C18 column with a gradient of water and acetonitrile containing a small amount of acid (e.g., 0.1% formic or acetic acid).[18][19]

Biological Evaluation: A Tiered Screening Approach

A hierarchical screening cascade allows for the efficient evaluation of synthesized analogs, starting with broad primary assays and progressing to more specific secondary and mechanistic assays for promising candidates.

Primary Screening Assays
  • Principle: This assay measures the activity of ACC, a key enzyme in fatty acid synthesis. The activity is determined by quantifying the amount of ADP produced from the ATP-dependent carboxylation of acetyl-CoA.[8]

  • Protocol:

    • Prepare a reaction mixture containing recombinant human ACC1 or ACC2 enzyme, acetyl-CoA, ATP, and bicarbonate in an appropriate buffer.[9]

    • Add the test compounds at various concentrations.

    • Incubate the reaction at 37°C.

    • Stop the reaction and measure the amount of ADP produced using a commercial kit, such as the ADP-Glo™ Kinase Assay.[7][9][20]

    • Calculate the IC₅₀ value for each compound.

  • Principle: This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[13][21][22]

  • Protocol:

    • Prepare a two-fold serial dilution of the test compounds in a 96-well plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is determined as the lowest concentration of the compound with no visible turbidity.[21]

  • Principle: These colorimetric assays measure cell viability and proliferation. The MTT assay measures mitochondrial reductase activity in living cells, while the SRB assay quantifies total cellular protein.[6]

  • Protocol:

    • Seed cancer cell lines (e.g., a panel representing different tumor types) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

    • Add the MTT or SRB reagent and incubate.

    • For MTT, solubilize the formazan crystals and measure the absorbance. For SRB, fix the cells, stain with SRB, and then solubilize the dye before measuring absorbance.[6]

    • Calculate the GI₅₀ (concentration for 50% growth inhibition) for each compound.

Secondary and Mechanistic Assays

For compounds that show promising activity in the primary screens, further investigation into their mechanism of action is warranted.

  • Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain.[3][5][23][24]

  • Protocol:

    • Prepare a reaction mixture containing recombinant human VEGFR-2 kinase domain, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP in a kinase buffer.[23]

    • Add the test compounds at various concentrations.

    • Initiate the reaction by adding the enzyme and incubate at 30°C.

    • Quantify the amount of ATP remaining (inversely proportional to kinase activity) using a luminescence-based assay like Kinase-Glo®.[3][23]

    • Determine the IC₅₀ values.

Data Interpretation and Lead Optimization

The data generated from the synthetic and biological evaluations should be compiled into a comprehensive SAR table.

Analog ID Modification ACC IC₅₀ (µM) MIC (µg/mL) GI₅₀ (µM) VEGFR-2 IC₅₀ (µM)
Parent 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acidValueValueValueValue
A-01 2,4-Dimethylphenoxy
B-01 Carboxylic acid -> Methyl ester
C-01 Carboxylic acid -> Tetrazole
......

This structured data will allow for the identification of key structural features that contribute to potency and selectivity for each biological target. Promising leads can then be selected for further optimization of their pharmacokinetic and pharmacodynamic properties, with the ultimate goal of identifying a preclinical drug candidate.

Conclusion

The 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid scaffold presents a compelling starting point for the discovery of novel therapeutic agents. By employing the systematic approach to analog design, synthesis, and biological evaluation outlined in this guide, research teams can efficiently explore the chemical space around this core structure. The detailed protocols and strategic considerations provided herein are intended to serve as a robust foundation for the development of potent and selective modulators of targets relevant to metabolic, infectious, and oncologic diseases.

References

  • BenchChem. (2025). Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay.
  • BenchChem. (2025). Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol.
  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • BenchChem. (2025). The Strategic Replacement: A Deep Dive into Carboxylic Acid Bioisosteres in Modern Drug Design.
  • BenchChem. (2025). Cross-Validation of In Vitro Antiproliferative Assay Results: A Comparative Guide.
  • BPS Bioscience. (n.d.). ACC1 Assay Service. Retrieved from [Link]

  • Mascal, M., & Dutta, S. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural. Green Chemistry, 17(7), 3893–3896.
  • ResearchGate. (n.d.). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) | Request PDF. Retrieved from [Link]

  • Ghavimi, R., Ghanbari, R., & Abdollahi, M. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Pharmaceutical Sciences, 26(3), 195-204.
  • Reaction Biology. (n.d.). Carboxylase Assays Services. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural. Green Chemistry. Retrieved from [Link]

  • BellBrook Labs. (2018). Acetyl-CoA Carboxylase Inhibitors: Transcreener ADP Assay Powers Drug Detection Strategy. Retrieved from [Link]

  • ResearchGate. (n.d.). Modification of antimicrobial susceptibility testing methods. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Acetyl-Coenzyme A Carboxylase 2 (ACC2) Assay Kit. Retrieved from [Link]

  • Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
  • El-Zaher, A. A., et al. (2020). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews.
  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Furoic acid hydrazide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Furoic Acid and 2-Furylcarbinol. Retrieved from [Link]

  • Mell, L. D., & Fudala, P. J. (2003). An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural. Journal of Analytical Toxicology, 27(1), 43-46.
  • PubMed. (n.d.). In vitro assays and techniques utilized in anticancer drug discovery. Retrieved from [Link]

  • PubMed. (n.d.). The hypolipidemic activity of furoic Acid and furylacrylic Acid derivatives in rodents. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • PubMed. (n.d.). The hypolipidemic effects of 2-furoic acid in Sprague-Dawley rats. Retrieved from [Link]

  • PubMed. (n.d.). Antityrosinase and antimicrobial activities of furfuryl alcohol, furfural and furoic acid. Retrieved from [Link]

  • PubMed. (n.d.). Research on Antibacterial and Antifungal Agents. III. Synthesis and Antimicrobial Activity of 2-methyl-5-aryl-3-furoic Acids and 2-methyl-3-imidazolylmethyl-5-aryl Furans. Retrieved from [Link]

  • PubMed Central. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]

  • PubMed Central. (n.d.). An in vitro assay system for antihyperlipidemic agents by evaluating lipoprotein profiles from human intestinal epithelium-like cells. Retrieved from [Link]

  • PubMed Central. (n.d.). In-vitro and In-vivo Hypolipidemic Activity of Spinach Roots and Flowers. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis (video). Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • PubMed Central. (2021). Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS. Retrieved from [Link]

  • MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]

Sources

Foundational

Spectroscopic Characterization of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound, 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid . Designed for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound, 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid . Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of analyzing this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not publicly available, this guide constructs a detailed predicted spectroscopic profile based on the well-established principles of chemical spectroscopy and data from analogous structures.

Molecular Structure and Its Spectroscopic Implications

Understanding the molecular architecture of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid is paramount to interpreting its spectroscopic data. The molecule is comprised of three key structural motifs: a 2-furoic acid core, a 3,5-dimethylphenoxy group, and a central ether linkage. Each of these components will give rise to characteristic signals in its NMR, IR, and MS spectra, allowing for a detailed structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid in a solvent like DMSO-d₆ would exhibit a series of distinct signals corresponding to the different types of protons present.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
Carboxylic Acid (-COOH)> 12.0Singlet (broad)1HThe acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet that can exchange with D₂O.[1]
Furan H3~6.6Doublet1HThis proton is adjacent to the carboxylic acid group and will be coupled to H4. Data for 2-furoic acid shows this proton around 6.64 ppm.[2]
Furan H4~7.2Doublet1HCoupled to H3, its chemical shift is influenced by the adjacent ether linkage. In 2-furoic acid, the corresponding proton is around 7.22 ppm.[2]
Methylene (-CH₂-)~5.2Singlet2HThese protons are deshielded by the adjacent oxygen atoms of the ether and the furan ring.
Aromatic H2', H6'~6.5Singlet2HThese two protons on the dimethylphenoxy ring are equivalent and appear as a singlet. Data for 3,5-dimethylphenol shows aromatic protons in this region.[3][4]
Aromatic H4'~6.6Singlet1HThis proton is situated between the two methyl groups on the phenoxy ring.
Methyl (-CH₃)~2.2Singlet6HThe two methyl groups on the phenoxy ring are equivalent and will appear as a single, sharp peak. Data for 3,5-dimethylphenol shows the methyl protons around 2.2 ppm.[3][4]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
Carboxylic Acid (C=O)~160The carbonyl carbon of a carboxylic acid is significantly deshielded.[1] For 2-furoic acid, this peak is observed around 159.8 ppm.[2]
Furan C2~145The carbon bearing the carboxylic acid group. In 2-furoic acid, this is around 145.4 ppm.[2]
Furan C5~150The carbon attached to the methylene bridge.
Furan C3~112In 2-furoic acid, this carbon appears around 112.5 ppm.[2][5]
Furan C4~118In 2-furoic acid, this carbon is found at approximately 118.2 ppm.[2][5]
Methylene (-CH₂-)~65The methylene carbon is deshielded by the two adjacent oxygen atoms.
Aromatic C1' (C-O)~158The aromatic carbon directly attached to the ether oxygen.
Aromatic C3', C5' (C-CH₃)~139The aromatic carbons bearing the methyl groups.
Aromatic C2', C6'~114Aromatic carbons ortho to the ether linkage.
Aromatic C4'~122The aromatic carbon para to the ether linkage.
Methyl (-CH₃)~21The methyl carbons on the phenoxy ring.
Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Workflow: NMR Sample Preparation and Data Acquisition

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

The IR spectrum of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid will be dominated by absorptions from the carboxylic acid, aromatic rings, and the ether linkage.

Table 3: Predicted IR Absorption Frequencies

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Rationale
O-H Stretch (Carboxylic Acid)3300 - 2500Broad, StrongThis very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[6][7][8][9][10]
C-H Stretch (Aromatic & Furan)3150 - 3000MediumStretching vibrations of the C-H bonds on the furan and benzene rings.
C-H Stretch (Aliphatic)3000 - 2850MediumStretching vibrations of the C-H bonds in the methyl and methylene groups.
C=O Stretch (Carboxylic Acid)1725 - 1700Strong, SharpThe carbonyl stretch of the carboxylic acid, likely lowered in frequency due to conjugation with the furan ring.[6][7][8][9][10]
C=C Stretch (Aromatic & Furan)1600 - 1450Medium to WeakStretching vibrations of the carbon-carbon double bonds within the aromatic rings.
C-O Stretch (Ether & Acid)1300 - 1000StrongAromatic ethers typically show a strong, characteristic C-O stretching band. The C-O stretch of the carboxylic acid will also appear in this region.[11][12][13][14][15]
Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of solid samples.

Workflow: ATR-IR Data Acquisition

Caption: Workflow for ATR-IR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum, 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid (Molecular Weight: 260.27 g/mol ) is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

Table 4: Predicted Key Fragment Ions in Mass Spectrometry

m/z Value Proposed Fragment Structure Fragmentation Pathway
260[C₁₅H₁₄O₄]⁺Molecular Ion (M⁺)
243[C₁₅H₁₃O₃]⁺Loss of -OH radical from the carboxylic acid.
215[C₁₅H₁₃O₂]⁺Loss of -COOH radical from the carboxylic acid.
121[C₈H₉O]⁺Cleavage of the ether bond to form the 3,5-dimethylphenoxy radical, followed by ionization.
139[C₇H₅O₃]⁺Cleavage of the ether bond to form the 5-(carboxymethyl)furan cation.
95[C₅H₃O₂]⁺Fragmentation of the furoic acid moiety.

Fragmentation Logic: The fragmentation of the molecular ion is expected to be initiated at the functional groups. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH).[1][16][17][18][19] Ethers often undergo cleavage of the C-O bonds.[20][21][22][23] The stability of the resulting carbocations and radicals will dictate the relative abundance of the fragment ions.

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound, provided it is sufficiently volatile or can be derivatized to increase its volatility.

Workflow: GC-MS Analysis

Caption: General workflow for GC-MS analysis.

Conclusion

This technical guide provides a robust, predicted spectroscopic profile for 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid based on fundamental principles and data from analogous structures. The detailed analysis of expected NMR, IR, and MS data, coupled with standardized experimental protocols, offers a solid foundation for researchers undertaking the synthesis and characterization of this and related novel chemical entities. The successful elucidation of the structure of new compounds is a critical step in the drug discovery and development pipeline, and a thorough understanding of these spectroscopic techniques is essential for any scientist in the field.

References

  • JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • JoVE. (2025, May 22). IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Organic Spectroscopy International. (2015, July 2). Mass Spectrum of Ethers. [Link]

  • JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • YouTube. (2020, July 5). Ether fragmentation patteren (Mass spectrometry). [Link]

  • YouTube. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

  • Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. [Link]

  • YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. [Link]

  • Chemistry LibreTexts. Ether Infrared spectra. [Link]

  • Biological Magnetic Resonance Bank. 2-Furoic Acid. [Link]

  • OpenStax. 18.8 Spectroscopy of Ethers. [Link]

  • YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. [Link]

  • PubChem. 3,5-Dimethylphenol. [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. [Link]

Sources

Exploratory

A Technical Guide to the Therapeutic Targeting of Peroxisome Proliferator-Activated Receptor Delta (PPARδ) by 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid (MRL-24)

Executive Summary 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid, also identified in scientific literature as MRL-24, is a synthetic small molecule that has garnered interest for its specific interaction with the Peroxiso...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid, also identified in scientific literature as MRL-24, is a synthetic small molecule that has garnered interest for its specific interaction with the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors. Initial characterization has identified MRL-24 as an agonist of PPAR delta (PPARδ), a ligand-activated transcription factor pivotal in the regulation of lipid metabolism, energy homeostasis, and inflammatory responses.[1] This guide provides a comprehensive technical overview of PPARδ as the primary therapeutic target of MRL-24, detailing the underlying mechanism of action and outlining robust experimental workflows for its validation in a drug discovery context. We will explore the molecular basis of MRL-24's activity and present detailed protocols for biochemical and cell-based assays essential for characterizing its potency, selectivity, and functional consequences.

Introduction to 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid (MRL-24) and its Target

The Compound: A Furoic Acid Derivative

5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid (MRL-24) belongs to the furoic acid class of compounds, characterized by a furan ring with a carboxylic acid substituent.[2] The specific substitutions on the furan ring, particularly the (3,5-Dimethylphenoxy)methyl group, confer its specific pharmacological activity. While the furoic acid scaffold itself is found in various natural and synthetic molecules, the unique arrangement of MRL-24's structure allows for high-affinity binding to its molecular target.

The Target: Peroxisome Proliferator-Activated Receptor Delta (PPARδ)

PPARδ (also known as PPARβ or NR1C2) is a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[3][4] PPARs form heterodimers with the Retinoid X Receptor (RXR) and, upon ligand binding, modulate the expression of a vast array of genes.[5]

PPARδ is expressed in numerous metabolically active tissues, including skeletal muscle, adipose tissue, and the heart.[1][4] Its activation is associated with a range of beneficial metabolic effects:

  • Enhanced Fatty Acid Oxidation: PPARδ activation upregulates genes involved in fatty acid transport and catabolism, effectively shifting the body's energy preference from glucose to lipids.[3][4]

  • Improved Insulin Sensitivity: By promoting fatty acid use, PPARδ can alleviate lipid-induced insulin resistance.[4][5]

  • Increased HDL Cholesterol: Studies with PPARδ agonists have shown positive effects on high-density lipoprotein (HDL) levels.[5]

  • Anti-inflammatory Effects: PPARδ activation can suppress macrophage-derived inflammation.[4]

Given these roles, PPARδ has emerged as a promising therapeutic target for metabolic disorders such as dyslipidemia, obesity, and type 2 diabetes.[1][5]

Core Mechanism of Action: PPARδ Agonism

The primary mechanism through which MRL-24 exerts its biological effects is by acting as an agonist for PPARδ.

Ligand Binding and Receptor Activation

As an agonist, MRL-24 binds directly to the Ligand Binding Pocket (LBP) of the PPARδ receptor. This binding event induces a conformational change in the receptor protein. This structural shift is critical for the subsequent steps in the signaling cascade.

Coactivator Recruitment and Transcriptional Regulation

The ligand-induced conformational change facilitates the dissociation of corepressor proteins and the recruitment of coactivator complexes to the PPARδ/RXR heterodimer. This fully assembled complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. The recruitment of coactivators initiates the transcription of genes involved in metabolic regulation, such as PDK4, ANGPTL4, and CD36.[3]

Diagram: PPARδ Activation Pathway

The following diagram illustrates the sequence of events from ligand binding to gene transcription.

PPAR_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MRL24 MRL-24 (Agonist) MRL24_n MRL-24 MRL24->MRL24_n Nuclear Translocation PPAR_RXR PPARδ / RXR Heterodimer CoRepressor Corepressor Complex PPAR_RXR->CoRepressor Inactive State CoActivator Coactivator Complex PPAR_RXR->CoActivator Recruits PPRE PPRE (DNA) CoActivator->PPRE Binds TargetGene Target Gene Transcription (e.g., PDK4, ANGPTL4) PPRE->TargetGene Initiates MRL24_n->PPAR_RXR Binds to LBD

Caption: MRL-24 binds to the PPARδ/RXR heterodimer, causing a conformational change that releases corepressors, recruits coactivators, and initiates target gene transcription.

Potential Therapeutic Targets & Indications

The activation of PPARδ by MRL-24 suggests its potential utility in treating a variety of metabolic and cardiovascular diseases.

Potential Indication Therapeutic Rationale Key PPARδ Target Genes
Dyslipidemia Increases fatty acid oxidation, reduces circulating triglycerides, and increases HDL cholesterol.[5]CPT1, ANGPTL4, PLIN2
Type 2 Diabetes Improves insulin sensitivity by reducing lipid accumulation in muscle and liver.[1][5]PDK4, UCP2, UCP3
Obesity Promotes fatty acid catabolism in adipose tissue and skeletal muscle, increasing energy expenditure.[3]CD36, FABP
Atherosclerosis Exerts anti-inflammatory effects within the vasculature and improves lipid profiles.[1]ABCA1, ABCG1
Nonalcoholic Fatty Liver Disease (NAFLD) Enhances hepatic fatty acid oxidation, preventing lipid accumulation in the liver.[5]ACOX1, CPT1

Experimental Validation Workflows

To rigorously characterize MRL-24 as a PPARδ agonist and validate its therapeutic potential, a multi-step experimental approach is required. This process ensures target engagement, quantifies functional activity, and confirms downstream cellular effects.

Workflow Overview

The validation pipeline progresses from direct biochemical assays to more complex cell-based functional assays.

Validation_Workflow A Step 1: Target Engagement (Biochemical Assays) B Step 2: Functional Activity (Cell-Based Reporter Assays) A->B Confirm Potency C Step 3: Downstream Effects (Target Gene Expression) B->C Confirm Mechanism D Step 4: Selectivity Profiling (Assays vs. PPARα, PPARγ) B->D Confirm Specificity

Caption: Experimental workflow for validating MRL-24 as a selective PPARδ agonist.

Protocol 1: Biochemical Target Engagement - Thermal Shift Assay (TSA)

Objective: To confirm direct binding of MRL-24 to the PPARδ Ligand Binding Domain (LBD) and determine the induced thermal stabilization.

Principle: The binding of a ligand typically increases the thermal stability of a protein. This change in the melting temperature (Tm) can be monitored using a fluorescent dye that binds to hydrophobic regions exposed during protein unfolding.[6]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human PPARδ-LBD protein (e.g., 2 µM in a suitable buffer like 10 mM HEPES, 150 mM NaCl, pH 7.5).

    • Prepare a serial dilution of MRL-24 in DMSO, followed by a final dilution in the assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM. Ensure the final DMSO concentration is constant across all wells (e.g., <1%).

    • Prepare a fluorescent dye solution (e.g., SYPRO Orange) as per the manufacturer's instructions.

  • Assay Plate Setup:

    • In a 96-well or 384-well PCR plate, add the PPARδ-LBD protein solution.

    • Add the diluted MRL-24 or vehicle control (DMSO) to the respective wells.

    • Add the fluorescent dye to all wells.

    • Seal the plate securely.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Program the instrument to incrementally increase the temperature from 25°C to 95°C (e.g., at a ramp rate of 1°C/minute).

    • Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature for each concentration of MRL-24.

    • Determine the Tm for each curve by fitting the data to a Boltzmann equation. The Tm is the temperature at the inflection point of the curve.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the vehicle control from the Tm of each MRL-24 concentration. A positive ΔTm indicates ligand binding and stabilization.

Protocol 2: Cell-Based Functional Activity - PPARδ Reporter Gene Assay

Objective: To quantify the agonist activity of MRL-24 by measuring the induction of a reporter gene under the control of a PPRE.[7][8]

Principle: A cell line is engineered to express the human PPARδ receptor and a reporter gene (e.g., luciferase) linked to a PPRE.[6] When an agonist like MRL-24 activates PPARδ, the receptor complex binds to the PPRE and drives the expression of luciferase, which can be measured as a luminescent signal.[9]

Methodology:

  • Cell Culture and Plating:

    • Culture a suitable host cell line (e.g., HEK293T or commercially available reporter cells) engineered to express human PPARδ and a PPRE-luciferase reporter construct.

    • Seed the cells into a white, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare a serial dilution of MRL-24 in the appropriate cell culture medium. Include a known PPARδ agonist (e.g., GW0742) as a positive control and a vehicle control (DMSO).

    • Remove the old medium from the cells and replace it with the medium containing the test compounds.

    • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Luminescence Detection:

    • After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a luciferase detection reagent (which lyses the cells and provides the substrate) to each well according to the manufacturer's protocol.

    • Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the raw luminescence units (RLU) to the vehicle control to calculate "Fold Activation."

    • Plot Fold Activation against the logarithm of the MRL-24 concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration at which 50% of the maximal response is achieved) and the maximum efficacy (Emax).

Protocol 3: Downstream Target Gene Expression - Quantitative PCR (qPCR)

Objective: To confirm that MRL-24 modulates the expression of known PPARδ target genes in a relevant cell type.

Principle: This assay measures changes in mRNA levels of specific genes following treatment with MRL-24. An increase in the mRNA of genes like PDK4 and ANGPTL4 provides direct evidence of target engagement and functional downstream activity.

Methodology:

  • Cell Treatment and RNA Extraction:

    • Culture a metabolically relevant cell line (e.g., HepG2 human liver cells, C2C12 mouse myotubes, or differentiated human adipocytes).

    • Treat the cells with various concentrations of MRL-24 (and controls) for a predetermined time (e.g., 6, 12, or 24 hours).

    • Lyse the cells and extract total RNA using a commercial kit.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (oligo(dT)s and random hexamers).

  • Quantitative PCR:

    • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., PDK4, ANGPTL4) and a housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green).

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each gene in each sample.

    • Calculate the change in gene expression relative to the vehicle control using the ΔΔCt method. The results are typically expressed as "Fold Change."

Conclusion and Future Directions

The experimental evidence strongly supports the classification of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid (MRL-24) as a PPARδ agonist. Its ability to directly bind and activate the receptor, leading to the transcriptional regulation of key metabolic genes, positions it as a valuable chemical probe and a potential starting point for the development of therapeutics for metabolic diseases.

Future research should focus on comprehensive selectivity profiling against other nuclear receptors, in vivo efficacy studies in animal models of dyslipidemia and diabetes, and detailed pharmacokinetic and pharmacodynamic (PK/PD) characterization to assess its drug-like properties.

References

  • Peroxisome proliferator-activated receptor delta - Wikipedia. Wikipedia. Available at: [Link].

  • Human PPAR Delta (PPARδ) Reporter Assay Kit. INDIGO Biosciences. Available at: [Link].

  • Peroxisome proliferator-activated receptor delta – Knowledge and References. Taylor & Francis. Available at: [Link].

  • Cheng L, et al. (2014). Peroxisome Proliferator-Activated Receptor δ Is an Essential Transcriptional Regulator for Mitochondrial Protection and Biogenesis in Adult Heart. Circulation Research. Available at: [Link].

  • Lee C-H, et al. (2019). Pivotal Roles of Peroxisome Proliferator-Activated Receptors (PPARs) and Their Signal Cascade for Cellular and Whole-Body Energy Homeostasis. MDPI. Available at: [Link].

  • Human PPAR-delta Transcription Factor Activity Assay Kit. RayBiotech. Available at: [Link].

  • Bruning JB, et al. (2007). Crystal Structure of PPARgamma bound to partial agonist MRL24. RCSB PDB. Available at: [Link].

  • PPARD peroxisome proliferator activated receptor delta [Homo sapiens (human)] - Gene - NCBI. National Center for Biotechnology Information. Available at: [Link].

  • Monteiro-Alfredo T, et al. (2020). Cellular and Biophysical Pipeline for the Screening of Peroxisome Proliferator-Activated Receptor Beta/Delta Agonists: Avoiding False Positives. NIH. Available at: [Link].

  • Robinson ML, et al. (2024). Agonists of the Nuclear Receptor PPARγ Can Produce Biased Signaling. Molecular Pharmacology. Available at: [Link].

  • Richter H, et al. (2019). Discovering highly selective and diverse PPAR-delta agonists by ligand based machine learning and structural modeling. Scientific Reports. Available at: [Link].

  • de Groot DM, et al. (2021). Effect-directed analysis and chemical identification of agonists of peroxisome proliferator-activated receptors in white button mushroom. Food & Function. Available at: [Link].

  • Kang K, et al. (2007). PPAR delta agonists and metabolic diseases. Current Atherosclerosis Reports. Available at: [Link].

  • Li Y, et al. (2023). Elucidating the Fundamental Process of Methyl-(5hydroxymethyl) Furan-2-Carboxylate Toxin Biosynthesis in Curvularia lunata Causing Maize Leaf Spot. MDPI. Available at: [Link].

  • 2-Furancarboxylic acid, 5-methyl-. PubChem. Available at: [Link].

  • Zwirchmayr NS, et al. (2018). Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model... ResearchGate. Available at: [Link].

  • 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid. PubChem. Available at: [Link].

  • 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid. PubChem. Available at: [Link].

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Investigating 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid (GW0742) in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals I. Introduction: The Dichotomous Role of a PPARδ/β Agonist in Oncology 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid, more commonly known as GW0742 (or GW61...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Dichotomous Role of a PPARδ/β Agonist in Oncology

5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid, more commonly known as GW0742 (or GW610742), is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor delta/beta (PPARδ/β).[1] PPARs are a group of nuclear hormone receptors that function as ligand-activated transcription factors, playing critical roles in lipid metabolism, inflammation, and cell proliferation and differentiation.[2][3] The role of PPARδ/β activation in cancer is complex and, at times, contradictory, making GW0742 a compound of significant interest in oncological research.

Published studies present a dualistic view of GW0742's effects. On one hand, some research suggests it possesses anti-tumor properties. For instance, it has been shown to inhibit the growth of certain cancer cell lines in vitro, such as HepG2 liver cancer cells and human endometrial cancer cells, where it can induce apoptosis.[4][5] On the other hand, contrasting evidence indicates that GW0742 may promote tumor progression. In vivo studies using a Lewis lung carcinoma model showed that treatment with GW0742 led to enhanced tumor growth, increased vessel density (angiogenesis), and a higher incidence of metastases.[6] This suggests that the influence of GW0742 is highly context-dependent, potentially varying with the cancer type, the tumor microenvironment, and the specific signaling pathways active within the cancer cells.

These conflicting findings underscore the necessity for meticulous and comprehensive investigation when evaluating the therapeutic potential of GW0742. These application notes provide a framework for such studies, outlining its mechanism of action and offering detailed protocols for key experimental assays.

II. Mechanism of Action: A Transcriptional Regulator

As a PPARδ/β agonist, GW0742's primary mechanism of action is the regulation of gene expression. Upon entering the cell, GW0742 binds to and activates the PPARδ/β receptor. This ligand-activated receptor then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in various cellular processes, including those central to cancer progression such as cell cycle control, apoptosis, and angiogenesis.[2]

Beyond its primary target, GW0742 has been shown to interact weakly with other nuclear receptors, including the Vitamin D Receptor (VDR) and thyroid hormone receptors, where it can act as an antagonist.[5][7] This off-target activity may contribute to its diverse and sometimes unexpected biological effects.

Hypothetical Signaling Pathway of GW0742 in Cancer Cells

GW0742_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GW0742 GW0742 PPAR PPARδ/β GW0742->PPAR Binds & Activates Complex PPARδ/β-RXR Heterodimer PPAR->Complex Heterodimerizes with RXR RXR RXR->Complex Nucleus Nucleus Complex->Nucleus Translocates to PPRE PPRE (DNA) Complex->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates CellularEffects Modulation of: - Proliferation - Apoptosis - Angiogenesis - Metabolism TargetGenes->CellularEffects MTT_Workflow A 1. Cell Seeding (96-well plate) B 2. Cell Culture (Allow attachment/growth) A->B C 3. Treatment (Add GW0742 at various concentrations) B->C D 4. Incubation (e.g., 24, 48, 72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubation (Allow formazan formation) E->F G 7. Solubilization (Add DMSO or other solvent) F->G H 8. Absorbance Reading (Spectrophotometer) G->H I 9. Data Analysis (Calculate IC50) H->I

Caption: Step-by-step workflow of the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 96-well flat-bottom sterile culture plates

  • GW0742 stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). c. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment: a. Prepare serial dilutions of GW0742 in a serum-free or low-serum medium. b. Carefully remove the medium from the wells and add 100 µL of the prepared GW0742 dilutions. Include vehicle-only (e.g., DMSO) controls. c. Incubate for the desired time points (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: a. After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert MTT into purple formazan crystals.

  • Solubilization of Formazan: a. Carefully remove the medium containing MTT from each well. b. Add 100 µL of solubilization solution (e.g., DMSO) to each well. c. Gently agitate the plate on a shaker for 10-15 minutes to fully dissolve the formazan crystals.

  • Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. [8]6. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. b. Plot the percentage of viability against the log of the GW0742 concentration to determine the half-maximal inhibitory concentration (IC₅₀).

B. Protein Expression Analysis by Western Blotting

Western blotting is a technique used to detect and quantify specific proteins in a sample, which is essential for understanding the molecular mechanisms affected by GW0742. [9]For example, one could investigate the expression of proteins involved in apoptosis (e.g., Bcl-2, Caspase-3) or cell cycle regulation (e.g., Cyclin D1, p21).

Materials:

  • Treated and control cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (with β-mercaptoethanol)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific to the protein of interest)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Cell Lysis and Protein Quantification: a. Culture and treat cells with GW0742 as described for the viability assay. b. After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer. [10] c. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein. d. Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Protein Transfer: a. Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer. b. Denature the samples by heating at 95-100°C for 5-10 minutes. c. Load equal amounts of protein into the wells of an SDS-PAGE gel and run the electrophoresis to separate proteins by size. d. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. [11]3. Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis: a. Incubate the membrane with a chemiluminescent substrate. b. Capture the signal using an imaging system. c. Analyze the band intensities using densitometry software, normalizing to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between treated and control samples.

V. Conclusion and Future Directions

The study of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid (GW0742) in cancer cell lines presents a compelling area of research due to its complex and context-dependent activities. As a PPARδ/β agonist, its ability to modulate gene transcription gives it the potential to influence multiple hallmarks of cancer. The contradictory findings in the literature highlight the importance of a rigorous, systematic approach to its investigation. Researchers should consider expanding their studies to include multiple cancer cell lines of the same type, exploring a wide range of concentrations, and complementing in vitro work with in vivo models to better understand its systemic effects. Further investigation into its off-target effects on other nuclear receptors may also provide crucial insights into its overall biological activity. The protocols provided herein offer a solid foundation for researchers to begin to unravel the intricate role of GW0742 in cancer biology.

VI. References

  • Gilbert, D.F., & Friedrich, O. (Eds.). (2017). Cell Viability Assays: Methods and Protocols. Springer.

  • BenchChem. (2025). Application Notes and Protocols for Evaluating Anti-Cancer Compounds in Cell Viability Assays. BenchChem.

  • Wikipedia. (n.d.). GW0742. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • BenchChem. (2025). Application Note: Western Blot Protocol for Cells Treated with Antitumor Agent-88. BenchChem.

  • OriGene Technologies, Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • Chen Lab, University of Hawaii Cancer Center. (2009). Western Blotting. Retrieved from [Link]

  • Shishido, Y., et al. (2019). PPAR δ agonist GW0742 interacts weakly with multiple nuclear receptors including the vitamin D receptor. Scientific Reports, 9(1), 1-13.

  • Flavin, R., et al. (2011). TOFA (5-tetradecyl-oxy-2-furoic acid) reduces fatty acid synthesis, inhibits expression of AR, neuropilin-1 and Mcl-1 and kills prostate cancer cells independent of p53 status. Cancer Biology & Therapy, 12(1), 80-85.

  • Wagner, N., et al. (2017). Vascular PPARβ/δ Promotes Tumor Angiogenesis and Progression. Cancers, 9(10), 129.

  • Peters, J. M., et al. (2008). Effect of GW0742 and GW501516 on cell proliferation in the HepG2 liver cancer cell line in the presence (A and C) or absence (B and D) of culture medium serum. Carcinogenesis, 29(1), 13-22.

  • Rak-Mardyła, A., et al. (2024). GW0742 as a Potential TRα and TRβ Antagonist Reduces the Viability and Metabolic Activity of an Adult Granulosa Tumour Cell Line and Simultaneously Upregulates TRβ Expression. International Journal of Molecular Sciences, 25(1), 1.

  • De Luca, V., et al. (2017). PPAR-γ Agonists As Antineoplastic Agents in Cancers with Dysregulated IGF Axis. Frontiers in Endocrinology, 8, 29.

  • Pasdaran, A., et al. (2022). Three new spirocyclic terpenoids from Euphorbia amygdaloides exhibit cytotoxicity against cancerous cell lines through early and late apoptosis. Arabian Journal of Chemistry, 15(1), 103487.

  • Lee, S. Y., & Glinghammar, B. (2013). PPAR Ligands for Cancer Chemoprevention. Journal of Cancer Prevention, 18(3), 215-224.

  • Hedayati, M., et al. (2023). Peroxisome proliferator-activated receptors: Key regulators of tumor progression and growth. Gene, 852, 147055.

  • He, Y., et al. (2016). PPAR Agonists for the Prevention and Treatment of Lung Cancer. PPAR Research, 2016, 8157934.

  • Al-Sanea, M. M., et al. (2022). PPAR-α Modulators as Current and Potential Cancer Treatments. Cancers, 14(15), 3719.

  • Hasanpourghadi, M., et al. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget, 8(20), 33539–33553.

  • Zhang, Z., et al. (2004). In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines. Pharmacological Research, 50(5), 505-510.

  • Hasanpourghadi, M., et al. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget, 8(20), 33539–33553.

  • Rodríguez-López, L. A., et al. (2023). Anticancer Potential, Phenolic Profile, and Antioxidant Properties of Synsepalum dulcificum (Miracle Berry) in Colorectal Tumor Cell Lines. Antioxidants, 12(7), 1358.

  • National Center for Biotechnology Information. (2005). 5-[2-(3,4-dimethoxyphenyl)ethyl-[11C]methyl-amino]. PubChem Compound Summary for CID 7854918.

  • Zhao, Z., & Hu, J. F. (2010). Antiproliferative and Apoptotic Activities of Linear Furocoumarins from Notopterygium incisum on Cancer Cell Lines. Planta Medica, 76(10), 989-994.

  • El-Sayed, A. M., et al. (2024). Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. Scientific Reports, 14(1), 1-17.

  • National Center for Biotechnology Information. (n.d.). 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid. PubChem Compound Summary for CID 580505.

Sources

Application

Application Notes and Protocols for 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid in Agricultural Research

Introduction 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid is a novel synthetic compound with potential applications in agriculture. Its chemical structure, featuring a phenoxy moiety linked to a furoic acid core, sugges...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid is a novel synthetic compound with potential applications in agriculture. Its chemical structure, featuring a phenoxy moiety linked to a furoic acid core, suggests a range of possible biological activities. The phenoxy group is a well-established pharmacophore in numerous commercial herbicides, acting as a synthetic auxin or an inhibitor of acetyl-CoA carboxylase (ACCase).[1][2][3] The furoic acid scaffold is also present in various compounds with demonstrated fungicidal, bactericidal, and nematicidal properties.[4][5][6][7][8][9] This document provides a comprehensive guide for researchers to explore the agricultural biological activities of this compound, including detailed protocols for its synthesis and evaluation as a potential herbicide, fungicide, and insecticide.

Chemical Profile

Property Value
IUPAC Name 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid
CAS Number Not available
Molecular Formula C₁₄H₁₄O₄
Molecular Weight 246.26 g/mol
Structure

Proposed Synthesis Workflow

The synthesis of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid can be achieved through a multi-step process, leveraging established methodologies for the preparation of furoic acid and phenoxy derivatives.[10][11][12] The proposed synthetic route is outlined below.

Synthesis_Workflow 5-Hydroxymethyl-2-furoic_acid_ester 5-Hydroxymethyl-2-furoic acid ester Mitsunobu_Reaction Mitsunobu Reaction (DEAD, PPh3) 5-Hydroxymethyl-2-furoic_acid_ester->Mitsunobu_Reaction 3_5-Dimethylphenol 3,5-Dimethylphenol 3_5-Dimethylphenol->Mitsunobu_Reaction Intermediate_Ester 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid ester Mitsunobu_Reaction->Intermediate_Ester Hydrolysis Hydrolysis (e.g., LiOH, H2O/THF) Intermediate_Ester->Hydrolysis Target_Compound 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid Hydrolysis->Target_Compound

Caption: Proposed synthesis workflow for 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid.

Protocol: Synthesis of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid

Materials:

  • 5-Hydroxymethyl-2-furoic acid methyl ester

  • 3,5-Dimethylphenol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Etherification (Mitsunobu Reaction):

    • Dissolve 5-hydroxymethyl-2-furoic acid methyl ester (1 eq) and 3,5-dimethylphenol (1.2 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add triphenylphosphine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add DEAD or DIAD (1.5 eq) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the intermediate ester.

  • Saponification (Hydrolysis):

    • Dissolve the purified intermediate ester in a mixture of THF and water.

    • Add an excess of lithium hydroxide (3-5 eq) and stir the mixture at room temperature for 4-12 hours.

    • Monitor the hydrolysis by TLC.

    • Once complete, remove the THF under reduced pressure.

    • Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material and triphenylphosphine oxide.

    • Acidify the aqueous layer to a pH of approximately 2-3 with dilute HCl.

    • A precipitate of the final product should form. Collect the solid by vacuum filtration.

    • If no precipitate forms, extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid.

  • Characterization:

    • Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Evaluation of Agricultural Biological Activity

Based on the structural motifs present in 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid, it is hypothesized to possess herbicidal, fungicidal, and potentially insecticidal properties. The following sections outline detailed protocols for screening these activities.

Herbicidal Activity Screening

The phenoxyacetic acid moiety is a classic feature of auxin-mimicking herbicides, which induce uncontrolled growth in broadleaf weeds.[2][3] Additionally, some phenoxy-containing compounds inhibit ACCase, an enzyme crucial for fatty acid synthesis in grasses.[2] Therefore, it is critical to assess the herbicidal effects on both dicotyledonous and monocotyledonous plants.

Herbicidal_Screening_Workflow Compound_Prep Prepare Stock Solution of Test Compound Seed_Germination_Assay Seed Germination Assay (Petri Dish) Compound_Prep->Seed_Germination_Assay Whole_Plant_Assay Whole Plant Assay (Pot Study) Compound_Prep->Whole_Plant_Assay Data_Collection_Germ Measure Germination Rate & Seedling Growth Seed_Germination_Assay->Data_Collection_Germ Data_Collection_Plant Assess Phytotoxicity (Visual Scoring, Biomass) Whole_Plant_Assay->Data_Collection_Plant Dose_Response Determine EC50/IC50 Data_Collection_Germ->Dose_Response Data_Collection_Plant->Dose_Response

Caption: Workflow for herbicidal activity screening.

Materials:

  • Seeds of representative monocot (e.g., Echinochloa crus-galli - barnyard grass) and dicot (e.g., Lactuca sativa - lettuce) species.[13]

  • Petri dishes (9 cm diameter) with filter paper

  • Test compound dissolved in a suitable solvent (e.g., acetone or DMSO)

  • Distilled water

  • Growth chamber with controlled temperature and light conditions

Procedure:

  • Prepare a stock solution of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid.

  • Create a series of dilutions to achieve final concentrations (e.g., 10, 50, 100, 250, 500 ppm).

  • Place two layers of filter paper in each petri dish and moisten with 5 mL of the respective test solution. A solvent-only control and a negative control (distilled water) should be included.

  • Place a set number of seeds (e.g., 20) evenly on the filter paper in each dish.

  • Seal the petri dishes with parafilm to prevent evaporation.

  • Incubate the dishes in a growth chamber at an appropriate temperature (e.g., 25°C) with a defined light/dark cycle.

  • After 7-10 days, count the number of germinated seeds and measure the root and shoot length of the seedlings.

  • Calculate the germination inhibition percentage and the growth inhibition percentage relative to the negative control.

  • Determine the EC₅₀ (effective concentration for 50% inhibition) values.

Materials:

  • Young, healthy plants of monocot and dicot species grown in pots.

  • Test compound formulated as a sprayable solution (e.g., with a surfactant).

  • Spray chamber or handheld sprayer.

  • Greenhouse with controlled environmental conditions.

Procedure:

  • Grow test plants to a specific growth stage (e.g., 2-4 leaf stage).

  • Prepare spray solutions of the test compound at various concentrations.

  • Apply the solutions to the foliage of the test plants until runoff. Include appropriate controls.

  • Return the plants to the greenhouse and observe for signs of phytotoxicity over 14-21 days.

  • Assess herbicidal effects using a visual rating scale (e.g., 0 = no effect, 100 = complete kill).

  • At the end of the observation period, harvest the above-ground biomass, dry it in an oven, and weigh it to determine the reduction in biomass compared to the control.

  • Calculate the GR₅₀ (concentration causing a 50% reduction in growth).

Fungicidal Activity Screening

The 2-furoic acid moiety is known to exhibit antifungal properties.[4][6] Therefore, it is prudent to evaluate the compound's efficacy against a panel of common plant pathogenic fungi.

Fungicidal_Screening_Workflow Compound_Prep Prepare Stock Solution of Test Compound In_Vitro_Assay In Vitro Mycelial Growth Inhibition Assay (PDA) Compound_Prep->In_Vitro_Assay Spore_Germination_Assay Spore Germination Assay Compound_Prep->Spore_Germination_Assay Data_Collection_Mycelial Measure Colony Diameter In_Vitro_Assay->Data_Collection_Mycelial Data_Collection_Spore Count Germinated Spores Spore_Germination_Assay->Data_Collection_Spore EC50_Determination Determine EC50 Data_Collection_Mycelial->EC50_Determination Data_Collection_Spore->EC50_Determination

Caption: Workflow for fungicidal activity screening.

Materials:

  • Cultures of plant pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium oxysporum).

  • Potato Dextrose Agar (PDA).

  • Test compound dissolved in a suitable solvent.

  • Sterile petri dishes.

  • Incubator.

Procedure:

  • Prepare PDA and autoclave it.

  • While the PDA is still molten (around 45-50°C), add the test compound to achieve the desired final concentrations. Pour the amended PDA into sterile petri dishes.

  • Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Incubate the plates at the optimal growth temperature for the specific fungus.

  • When the fungal growth in the control plate reaches the edge of the dish, measure the colony diameter in all plates.

  • Calculate the percentage of mycelial growth inhibition.

  • Determine the EC₅₀ value for each fungus.

Insecticidal Activity Screening

While less predictable than herbicidal or fungicidal activity based on the core structure, the compound should be screened for insecticidal properties, as phenoxy ethers have shown activity against some insect species.[14][15]

Materials:

  • Test insects (e.g., aphids, caterpillars, or beetles).

  • Test compound dissolved in a suitable solvent.

  • Micro-applicator or spray tower.

  • Ventilated containers for holding treated insects.

  • Food source for the test insects.

Procedure:

  • Apply a precise dose of the test compound directly to the dorsal thorax of each insect using a micro-applicator (topical application).

  • Alternatively, for smaller insects like aphids, a leaf-dip or spray tower method can be used.

  • Place the treated insects in ventilated containers with a food source.

  • Maintain the insects under controlled environmental conditions.

  • Assess mortality at 24, 48, and 72 hours post-treatment.

  • Calculate the LD₅₀ (lethal dose for 50% of the population).

Data Analysis and Interpretation

For all bioassays, it is crucial to include positive controls (commercial products with known activity) to benchmark the performance of the test compound. Dose-response curves should be generated to accurately determine EC₅₀, IC₅₀, GR₅₀, and LD₅₀ values. Statistical analysis should be performed to assess the significance of the observed effects.

Conclusion

The protocols outlined in this document provide a systematic approach to investigating the agricultural biological activity of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid. The structural similarities to known herbicides and fungicides suggest a high probability of discovering useful bioactivity. Rigorous adherence to these protocols will enable researchers to thoroughly characterize the potential of this novel compound for use in crop protection.

References

  • S. Hashimoto, T. Yamato, K. Nakayama, and K. Matsumoto, "Synthesis and Herbicidal Activity of Phenoxypropionic Acid Derivatives with Imidazo[1,2-a]pyridine Moiety," Journal of Pesticide Science, vol. 14, no. 2, pp. 195-201, 1989. [Link]

  • Wikipedia, "Phenoxy herbicide," [Online]. Available: [Link].

  • Y. Ne, H. Wang, H. Dai, X. Wang, Z. Li, and Y. Hu, "Synthesis and Herbicidal Activities of Novel 3-(substituted Benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine Derivatives," Pest Management Science, vol. 68, no. 2, pp. 276-284, 2012. [Link]

  • Encyclopedia.pub, "Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties," [Online]. Available: [Link].

  • L. Zhang et al., "Design, Synthesis, and Herbicidal Activities of N-(5-(3,5-Methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide Derivatives," Journal of Agricultural and Food Chemistry, 2024. [Link]

  • M. Miyakado, I. Nakayama, N. Ohno, and H. Yoshioka, "Insecticidal Activities of Phenoxy Analogues of Dihydropipercide," Journal of Pesticide Science, vol. 10, no. 1, pp. 25-30, 1985. [Link]

  • G. C. Porretta, F. Gualtieri, M. Scalzo, and M. L. Anzini, "Research on Antibacterial and Antifungal Agents. III. Synthesis and Antimicrobial Activity of 2-methyl-5-aryl-3-furoic Acids and 2-methyl-3-imidazolylmethyl-5-aryl Furans," Il Farmaco; edizione scientifica, vol. 42, no. 9, pp. 629-639, 1987. [Link]

  • S.-F. Ji et al., "Design, Synthesis, Crystal Structure, and Fungicidal Activity of Two Fenclorim Derivatives," Molecules, vol. 24, no. 23, p. 4293, 2019. [Link]

  • GTI Laboratory Supplies, "2-Furoic acid, 99.9+%, for synthesis, Certified® 30g," [Online]. Available: [Link].

  • Google Patents, "Synthesis methods for the preparation of 2-furoic acid deriv
  • M. A. Gupta, A. K. Gupta, and T. D. Rao, "Synthesis and Antifungal Activity of Derivatives of 2- and 3-Benzofurancarboxylic Acids," Medical Mycology, vol. 51, no. 4, pp. 419-426, 2013. [Link]

  • ResearchGate, "An overview of the applications of furfural and its derivatives," [Online]. Available: [Link].

  • Wikipedia, "2-Furoic acid," [Online]. Available: [Link].

  • Biosystems Engineers, "Furoic Acid," [Online]. Available: [Link].

  • Y. Kimura et al., "Nematicidal activity of 5-hydroxymethyl-2-furoic acid against plant-parasitic nematodes," Zeitschrift für Naturforschung C, vol. 62, no. 3-4, pp. 234-238, 2007. [Link]

  • H. Chowdhury, V. S. Saxena, and S. Walia, "Synthesis and Insect Growth Regulatory Activity of Alkoxy-Substituted Benzaldoxime Ethers," Journal of Agricultural and Food Chemistry, vol. 46, no. 2, pp. 731-736, 1998. [Link]

  • M. Abudayyak, G. O. Ozhan, and E. E. Ilker, "Diclofop-methyl: A phenoxy propionate herbicide with multiple toxic effects in mouse embyro fibroblast (NIH/3T3) cell," KSU J. Agric Nat., vol. 22, no. 1, pp. 113-120, 2019. [Link]

  • T. Wang, Y. Gao, H. Peng, and H. He, "Synthesis and Herbicidal Activities of Sodium Methyl( α -(Substituted PhenoxyAcetoxy)Alkyl)phosphinates," Phosphorus, Sulfur, and Silicon and the Related Elements, vol. 190, no. 7, pp. 972-977, 2015. [Link]

  • Y. Liu et al., "Synthesis and Insecticidal Activity of Fire Ant Venom Alkaloid-Based 2-Methyl-6-alkyl-Δ 1,6 -piperideines," Molecules, vol. 21, no. 9, p. 1216, 2016. [Link]

  • Y. Wang, H. Xian, and H. Yu, "Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation," Frontiers in Microbiology, vol. 11, p. 578680, 2020. [Link]

  • Y. Zhang et al., "Synthesis, Characterization, and Agricultural Biological Activities of 5-Fluoro-2-hydroxy Butyrophenone," Journal of Chemistry, vol. 2016, Article ID 9412351, 2016. [Link]

  • L. Wang, "The Synthesis of Novel Material 2,3-Dimethyl-2,3-dihydrofuro[3,4-b][1][3]dioxine-5,7-dicarboxylic acid," in 3rd International Conference on Materials Engineering, Manufacturing Technology and Control (MEMTC 2016), 2016. [Link]

  • PubChem, "5-[(3-Methoxyphenoxy)methyl]-2-furoic acid," [Online]. Available: [Link].

  • ResearchGate, "Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives," [Online]. Available: [Link].

Sources

Method

Application Notes and Protocols for the Quantification of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid

For: Researchers, scientists, and drug development professionals Introduction 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid is a novel carboxylic acid derivative with potential applications in pharmaceutical and life sci...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid is a novel carboxylic acid derivative with potential applications in pharmaceutical and life sciences research. Accurate and reliable quantification of this analyte is paramount for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. This document provides a comprehensive guide to the analytical methodologies for the precise quantification of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid in various matrices. The protocols detailed herein are grounded in established principles of analytical chemistry and adhere to international regulatory standards, ensuring the generation of robust and reproducible data.

The methodologies presented are designed to be adaptable to different laboratory settings and sample complexities. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity applications, particularly in complex biological matrices. The principles of method validation, as outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines and the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance, are central to the protocols described.[1][2][3][4]

Physicochemical Properties of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method. While specific experimental data for 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid is not widely available, we can infer its likely characteristics based on its structure, which features a furoic acid core, a phenoxy moiety, and two methyl groups.

PropertyPredicted CharacteristicImplication for Analysis
Molecular Formula C₁₄H₁₄O₄The molecular weight will influence mass spectrometric analysis.
Acidity (pKa) The carboxylic acid group will be acidic.pH of the mobile phase and extraction buffers will be critical for retention and recovery.
Polarity Moderately polar due to the carboxylic acid and ether linkage.Suitable for reversed-phase chromatography.
UV Absorbance The furan and phenyl rings are expected to exhibit UV absorbance.Enables detection by UV spectrophotometry.
Solubility Likely soluble in organic solvents like methanol and acetonitrile.Influences choice of solvents for sample preparation and mobile phase.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique suitable for the quantification of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid in simpler matrices such as bulk drug substance, pharmaceutical formulations, and in-vitro samples.

Scientific Rationale

The method is based on reversed-phase chromatography, where the analyte partitions between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The presence of the aromatic rings in the molecule allows for sensitive detection using a UV detector. The choice of a C18 column is based on the predicted moderate polarity of the analyte. The mobile phase, a mixture of acetonitrile or methanol and an acidic aqueous buffer, is optimized to achieve good peak shape and resolution. The acidic modifier (e.g., formic acid or phosphoric acid) is crucial to suppress the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh and dissolve standard/sample B Dilute to working concentrations A->B C Filter through 0.45 µm syringe filter B->C D Inject sample C->D Injection E Chromatographic Separation (C18 Column) D->E F UV Detection E->F G Integrate peak area F->G Chromatogram H Construct calibration curve G->H I Quantify analyte concentration H->I

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol: HPLC-UV Method

1. Materials and Reagents:

  • 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (88%)

  • Ultrapure water

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-1 min: 40% B, 1-10 min: 40-80% B, 10-12 min: 80% B, 12.1-15 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)

4. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase initial composition (40% Acetonitrile in 0.1% Formic Acid).

5. Sample Preparation:

  • Bulk Drug/Formulation: Accurately weigh a known amount of the sample, dissolve in methanol, and dilute to fall within the calibration range.

  • Biological Samples (after extraction): Reconstitute the dried extract in the mobile phase initial composition.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

6. Data Analysis:

  • Integrate the peak area of the analyte.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of the analyte in the samples using the linear regression equation of the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid in complex biological matrices like plasma or urine, LC-MS/MS is the preferred method due to its superior sensitivity and selectivity.[5][6][7][8]

Scientific Rationale

This technique combines the separation power of liquid chromatography with the highly selective and sensitive detection of tandem mass spectrometry. The analyte is first separated from matrix components on a reversed-phase column. It then enters the mass spectrometer, where it is ionized, typically by electrospray ionization (ESI). In the tandem mass spectrometer, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented to produce characteristic product ions. The instrument then monitors one or more of these specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM). This process provides a high degree of certainty in the identification and quantification of the analyte, even at very low concentrations. An internal standard, ideally a stable isotope-labeled version of the analyte, should be used to correct for matrix effects and variations in instrument response.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis A Spike sample with Internal Standard B Protein Precipitation or Liquid-Liquid Extraction A->B C Evaporate & Reconstitute B->C D Inject sample C->D Injection E UPLC/HPLC Separation D->E F ESI Ionization E->F G MS/MS Detection (MRM) F->G H Integrate peak area ratios (Analyte/IS) G->H MRM Chromatogram I Construct calibration curve H->I J Quantify analyte concentration I->J

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid

Welcome to the technical support guide for the synthesis of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthesis. We will delve into the causality behind experimental choices, providing field-proven insights to ensure reproducible, high-yield outcomes.

Synthetic Pathway Overview

The synthesis of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid is typically achieved through a multi-step process. The key transformation is a Williamson ether synthesis, which couples a phenoxide with a furan-based electrophile, followed by the hydrolysis of an ester protecting group. The most common and reliable pathway begins with an ester of 5-(chloromethyl)-2-furoic acid, which is commercially available or can be synthesized from biomass-derived 5-(chloromethyl)furfural (CMF).[1][2]

The general workflow involves two primary stages:

  • Stage 1: Williamson Ether Synthesis (SN2 Reaction): The sodium or potassium salt of 3,5-dimethylphenol reacts with an alkyl ester of 5-(chloromethyl)-2-furoic acid. This nucleophilic substitution reaction forms the core ether linkage.[3]

  • Stage 2: Ester Hydrolysis: The resulting ester intermediate is hydrolyzed under basic or acidic conditions to yield the final carboxylic acid product.

G cluster_0 Stage 1: Williamson Ether Synthesis cluster_1 Stage 2: Ester Hydrolysis A 3,5-Dimethylphenol C 3,5-Dimethylphenoxide A->C Deprotonation B Strong Base (e.g., NaH) E Ethyl 5-[(3,5-Dimethylphenoxy)methyl]-2-furoate C->E SN2 Attack (Polar Aprotic Solvent) D Ethyl 5-(chloromethyl)-2-furoate D->E SN2 Attack (Polar Aprotic Solvent) F Ethyl 5-[(3,5-Dimethylphenoxy)methyl]-2-furoate H 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid (Final Product) F->H Hydrolysis G Base (e.g., NaOH, H₂O) then Acid Workup

Caption: General two-stage synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route?

The most established route involves the Williamson ether synthesis between the pre-formed sodium or potassium salt of 3,5-dimethylphenol and an ester of 5-(chloromethyl)-2-furoic acid (e.g., the ethyl or methyl ester) in a polar aprotic solvent, followed by saponification (hydrolysis) of the resulting ester.[3][4]

Q2: Why is it critical to use the ester form of 5-(chloromethyl)-2-furoic acid instead of the free acid?

There are two primary reasons. First, the strong base required to deprotonate the phenol to form the reactive phenoxide nucleophile would also deprotonate the carboxylic acid. This would form a carboxylate, which is a poor nucleophile and would render the molecule unreactive towards the intended SN2 reaction. Second, the acidic proton of the carboxylic acid would quench the phenoxide, preventing the etherification from occurring. The ester acts as a protecting group for the carboxylic acid, which can be easily removed in the final step.

Q3: What are the most critical parameters for the Williamson ether synthesis step?

The three most critical parameters are:

  • Choice of Base: A strong base is required to fully deprotonate the phenol. Sodium hydride (NaH) is highly effective because the byproduct of deprotonation is hydrogen gas, which simply evolves from the reaction mixture.[3]

  • Choice of Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are essential. These solvents solvate the cation (e.g., Na+) of the phenoxide salt, leaving the phenoxide anion "naked" and highly nucleophilic, which significantly accelerates the rate of the SN2 reaction.[4]

  • Temperature Control: While heating can increase the reaction rate, excessive temperatures can lead to the degradation of the 5-(chloromethyl)furan starting material and promote side reactions. A moderately elevated temperature (e.g., 50-70 °C) is typically optimal.

Q4: What are the primary side reactions to be aware of?

The main side reaction of concern is C-alkylation. The phenoxide ion is an ambident nucleophile, with nucleophilic character on both the oxygen and the aromatic ring (ortho and para positions). While O-alkylation is generally favored, some C-alkylation can occur, leading to by-products that complicate purification.[4] Additionally, the stability of the 5-(chloromethyl)furan derivative is a factor; it can be susceptible to degradation, especially in the presence of moisture or strong acids.[5]

Troubleshooting Guide

This guide addresses common issues that can lead to diminished yields.

Problem: Low or No Yield of the Ether-Linked Ester Intermediate (Stage 1)

Q5: I am getting a very low yield of my ether product. I see a lot of unreacted 3,5-dimethylphenol in my crude NMR. What is the likely cause?

This strongly suggests incomplete formation of the phenoxide nucleophile or its consumption by a proton source.

  • Probable Cause 1: Inadequate Base or Incomplete Deprotonation. The pKa of phenols is around 10, while the pKa of alcohols is ~16-18. A base whose conjugate acid has a pKa significantly higher than that of the phenol is required for complete deprotonation.[3] Ensure you are using a sufficiently strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Using a weaker base like NaOH may not drive the deprotonation to completion, especially in non-aqueous solvents.

  • Probable Cause 2: Presence of Water. Water will readily protonate the highly basic phenoxide, quenching your nucleophile. Ensure all glassware is oven-dried, and use anhydrous solvents. Sodium hydride has the advantage of reacting with any trace water, but this will consume the reagent.

  • Solution:

    • Use 1.1-1.2 equivalents of a strong, non-nucleophilic base like NaH.

    • Ensure your solvent (e.g., DMF, THF) is anhydrous.

    • Allow sufficient time for the deprotonation to complete (often indicated by the cessation of H₂ gas evolution when using NaH) before adding the 5-(chloromethyl)-2-furoate ester.

Q6: My reaction is very slow, and even after prolonged heating, the conversion is poor. What can I do to speed it up?

A slow reaction rate points to either a poor nucleophile or a poor leaving group.

  • Probable Cause: Suboptimal Solvent Choice. The choice of solvent is paramount in SN2 reactions.[4] If you are using a less polar or a protic solvent (like ethanol), it will solvate the phenoxide anion through hydrogen bonding, drastically reducing its nucleophilicity and slowing the reaction.[4]

  • Solution:

    • Switch to a polar aprotic solvent like DMF or DMSO . These solvents excel at solvating the counter-ion (Na⁺ or K⁺) while leaving the nucleophilic oxygen anion exposed and highly reactive.[6]

    • While chloride is an adequate leaving group, you could consider synthesizing the 5-(bromomethyl) or 5-(iodomethyl) analogue of the furoate ester. Iodide and bromide are better leaving groups than chloride, which would increase the reaction rate.[7]

G Start Low Yield in Stage 1? CheckPhenol Unreacted Phenol Observed? Start->CheckPhenol Yes CheckSlow Reaction is Slow / Incomplete? Start->CheckSlow No BaseIssue Cause: Incomplete Deprotonation - Weak Base - Insufficient Equivalents - Presence of Water CheckPhenol->BaseIssue Yes DegradationIssue Cause: Electrophile Degradation - Impure Starting Material - High Temperature CheckPhenol->DegradationIssue No SolventIssue Cause: Poor Nucleophilicity - Non-polar or Protic Solvent CheckSlow->SolventIssue Yes CheckSlow->DegradationIssue No FixBase Solution: - Use NaH (1.1 eq) - Use Anhydrous Solvent - Dry Glassware BaseIssue->FixBase FixSolvent Solution: - Switch to DMF or DMSO SolventIssue->FixSolvent FixDegradation Solution: - Purify Chlorofuroate Ester - Lower Reaction Temp (50-60°C) DegradationIssue->FixDegradation

Sources

Optimization

"5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid" stability and degradation pathways

Welcome to the technical support center for 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find frequently asked questions, troubleshooting guides for experimental work, and detailed protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid?

A1: Based on the structure, which features a furoic acid moiety and an ether linkage, the primary stability concerns are susceptibility to oxidative, thermal, and photolytic degradation. The furan ring is known to be sensitive to oxidation, and the carboxylic acid group can undergo decarboxylation at elevated temperatures. The ether linkage could be susceptible to acid or base hydrolysis under harsh conditions.

Q2: How should I properly store 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid?

A2: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place. A tightly sealed container is recommended to protect it from moisture and atmospheric oxygen. For solutions, it is advisable to use freshly prepared solutions or store them at low temperatures for a short period, protected from light. Similar compounds are often stored in a cool, dry place in a tightly closed container.[1]

Q3: What are the likely degradation pathways for this molecule?

A3: The potential degradation pathways for 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid can be inferred from the degradation of related furanic compounds. The primary pathways are likely to be:

  • Oxidative Degradation: The furan ring is susceptible to oxidation, which can lead to ring-opening products.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the 2-furoic acid moiety is a potential degradation route.[2][3]

  • Hydrolysis: The ether linkage between the furan and phenoxy groups could be cleaved under strong acidic or basic conditions.

  • Photodegradation: Exposure to UV light may induce degradation, a common issue with furan-containing compounds.

Q4: What analytical techniques are recommended for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for monitoring the purity and degradation of the compound. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the structural elucidation of isolated degradation products.[4]

Troubleshooting Guide for Stability Studies

This section provides solutions to common issues encountered during forced degradation studies of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid.

Problem Potential Cause Recommended Solution
No degradation observed under stress conditions. Stress conditions are too mild.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the study. Forced degradation studies often require more severe conditions than accelerated stability testing.[5][6]
Complete degradation of the parent compound. Stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the duration of exposure. The goal of forced degradation is to achieve partial degradation (typically 5-20%) to observe the formation of degradation products.[7]
Poor peak shape or resolution in HPLC analysis. Inappropriate column, mobile phase, or gradient.Optimize the HPLC method. Consider using a different column chemistry (e.g., C18, Phenyl-Hexyl), adjusting the mobile phase pH, or modifying the gradient elution profile to achieve better separation of the parent peak and its degradants.
Mass balance is not within the acceptable range (90-110%). Co-elution of degradants, non-UV active degradants, or precipitation of the compound or its degradants.Ensure the HPLC method separates all degradation products. Use a photodiode array (PDA) detector to check for peak purity. If non-UV active degradants are suspected, consider using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer. Check for any precipitation in the stressed samples.
Difficulty in identifying unknown degradation products. Insufficient concentration of the degradant for characterization.Concentrate the sample containing the degradant or perform a scaled-up degradation experiment to generate more of the impurity for isolation and subsequent analysis by NMR and high-resolution MS.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[6]

Objective: To investigate the degradation of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid under various stress conditions.

Materials:

  • 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC system with UV/PDA detector

  • LC-MS system

Procedure:

  • Acid Hydrolysis:

    • Dissolve the compound in a suitable solvent (e.g., methanol) and add 0.1 N HCl.

    • Heat the solution at 60°C for 24 hours.

    • If no degradation is observed, repeat with 1 N HCl.

    • Neutralize the sample with an equivalent amount of NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Dissolve the compound in a suitable solvent and add 0.1 N NaOH.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, heat at 60°C.

    • If still no degradation, repeat with 1 N NaOH.

    • Neutralize the sample with an equivalent amount of HCl before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent and add 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven at 105°C for 48 hours.

    • Also, prepare a solution of the compound and heat it at 60°C for 48 hours.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Characterize the major degradation products using LC-MS.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid from its potential degradation products.

Initial HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a suitable gradient (e.g., 30% B to 90% B over 20 minutes)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or a wavelength determined by UV scan)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Development Strategy:

  • Inject a solution of the undegraded compound to determine its retention time.

  • Inject a mixture of the stressed samples (a cocktail of samples from the forced degradation study).

  • Evaluate the resolution between the parent peak and the degradation product peaks.

  • If resolution is inadequate, modify the gradient slope, mobile phase composition (e.g., change the organic modifier to methanol, adjust the pH), or try a different column chemistry.

  • Once satisfactory separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_thermal Thermal Degradation parent 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid hydrolysis_prod1 5-(Hydroxymethyl)-2-furoic acid parent->hydrolysis_prod1 Ether Cleavage hydrolysis_prod2 3,5-Dimethylphenol parent->hydrolysis_prod2 Ether Cleavage ox_prod Ring-Opened Products parent->ox_prod Furan Ring Oxidation thermal_prod 5-[(3,5-Dimethylphenoxy)methyl]furan parent->thermal_prod Decarboxylation

Caption: Potential degradation pathways of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid.

Forced Degradation Experimental Workflow

G start Start: Pure Compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis Analyze by Stability- Indicating HPLC Method stress->analysis characterization Characterize Degradants (LC-MS, NMR) analysis->characterization pathway Elucidate Degradation Pathways characterization->pathway

Sources

Troubleshooting

Technical Support Center: Optimizing In Vivo Dosage of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid

Document ID: TSC-2026-01-15-DFAC Last Updated: January 15, 2026 Welcome to the technical support center for "5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid" (internal designation: DFAC). This guide is designed for researc...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-15-DFAC

Last Updated: January 15, 2026

Welcome to the technical support center for "5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid" (internal designation: DFAC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for establishing a robust in vivo dosage regimen. The information herein synthesizes foundational pharmacological principles with troubleshooting strategies to address common experimental challenges.

Compound Profile: 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid (DFAC)

DFAC is a novel small molecule featuring a furoic acid core. While specific public data on this exact molecule is limited, its structure allows us to infer key properties that are critical for in vivo study design.

  • Structural Features: The molecule contains a carboxylic acid group, making its solubility pH-dependent. The bulky, lipophilic (3,5-dimethylphenoxy)methyl group suggests the compound is likely hydrophobic and may have poor aqueous solubility at physiological pH.

  • Anticipated Challenges:

    • Low aqueous solubility can lead to poor oral bioavailability.

    • Potential for rapid metabolism or clearance.

    • Risk of vehicle-related toxicity or artifacts at high concentrations.

This guide will focus on systematically overcoming these anticipated challenges.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient your initial experimental design.

Q1: Where should I start with dose selection for my first in vivo efficacy study?

A1: It is highly discouraged to proceed directly to an efficacy study without preliminary data. The essential first step is to conduct a Dose Range Finding (DRF) study .[1][2][3] The primary goals of a DRF study are to determine the Maximum Tolerated Dose (MTD) and to observe any overt signs of toxicity.[1][2][3] Starting doses for a DRF study should be based on prior in vitro data (e.g., EC50 or IC50 values) and extrapolated to an in vivo context. A common practice is to start at a dose predicted to give plasma concentrations close to the in vitro effective concentration and escalate from there.

Q2: What is the most significant hurdle I should anticipate with this compound?

A2: Given its chemical structure, poor aqueous solubility is the most probable challenge. This will impact formulation development and may limit oral bioavailability.[4][5][6] Therefore, significant effort should be dedicated to developing an appropriate formulation vehicle before initiating any in vivo studies. An unsuitable vehicle can lead to inconsistent absorption, poor exposure, or even failed studies.

Q3: What animal model is appropriate for initial studies?

A3: For initial DRF and pharmacokinetic (PK) studies, a rodent model such as mice or rats is standard.[1][7] The choice between them may depend on the specific disease model, required blood sampling volumes, and metabolic profile. Rats are often preferred for initial PK studies due to their larger size, which facilitates serial blood sampling from a single animal.[8]

Q4: Should my initial DRF study be GLP-compliant?

A4: Not necessarily. Early-stage, exploratory DRF studies are typically conducted under non-GLP (Good Laboratory Practice) conditions.[3] This allows for greater flexibility in study design. Once a potential therapeutic dose range is identified, subsequent pivotal toxicology studies intended for regulatory submission must be conducted in compliance with GLP guidelines.[2][3]

Troubleshooting & In-Depth Guides

This section provides detailed, practical solutions to specific problems you may encounter during your experiments.

Issue 1: Compound Precipitation or Poor Solubility in Formulation Vehicle

Q: I am struggling to dissolve DFAC in standard vehicles like saline or PBS. What should I do?

A: This is expected due to the compound's lipophilic nature. A multi-step formulation strategy is required.

Causality: The carboxylic acid moiety provides a handle for pH-mediated solubilization. However, the large hydrophobic portion of the molecule counteracts this, making simple aqueous solutions unfeasible. The goal is to create a stable solution or a uniform suspension that ensures consistent dosing.

Troubleshooting Protocol:

  • pH Adjustment:

    • Attempt to dissolve DFAC in a basic aqueous solution (e.g., PBS adjusted to pH 8.0-9.0 with NaOH). The formation of the carboxylate salt can significantly increase aqueous solubility.[4]

    • Caution: Check the stability of the compound at high pH. Perform a short-term stability test (e.g., 4 hours at room temperature) and analyze for degradation via HPLC.

  • Co-Solvent Systems:

    • If pH adjustment is insufficient, explore co-solvent systems. These are mixtures of water and water-miscible organic solvents.

    • Start with a vehicle such as 10% DMSO / 90% Saline. If solubility is still an issue, you can try more complex systems.

  • Surfactant & Lipid-Based Formulations:

    • For compounds with very low solubility, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) or surfactant dispersions can be highly effective.[5][9] These systems keep the drug in a solubilized state in vivo, which can enhance absorption.[9]

Recommended Formulation Screening Table:

Vehicle Composition Solubility Target Pros Cons
5% NMP / 95% PEG300> 5 mg/mLGood for many poorly soluble compounds.Can have vehicle-related toxicity.
10% Solutol HS 15 / 90% Saline> 2 mg/mLLower toxicity profile than many organic co-solvents.May be more viscous.
20% Captisol® (SBE-β-CD) in WFI> 1 mg/mLExcellent safety profile; cyclodextrins can form inclusion complexes to enhance solubility.[6]Can be expensive; requires specific drug-cyclodextrin interaction.

Always administer a "vehicle-only" group in your animal studies to account for any effects of the formulation itself.

Issue 2: High Variability or No Measurable Exposure in Pharmacokinetic (PK) Studies

Q: My initial PK study shows highly variable plasma concentrations between animals, or the concentration is below the limit of quantification (BLQ). How do I troubleshoot this?

A: This issue typically points to problems with either the formulation, the route of administration, or rapid metabolism.

Workflow for Troubleshooting Poor Exposure:

Caption: Decision workflow for troubleshooting poor PK results.

Issue 3: Toxicity Observed at a Dose Lower Than the Efficacious Dose

Q: The MTD from my DRF study appears to be lower than the dose required to achieve the target plasma exposure for efficacy. What are my options?

A: This indicates a narrow therapeutic window. The strategy here is to improve the therapeutic index by either enhancing potency, reducing toxicity, or optimizing the dosing regimen.

Strategies to Address a Narrow Therapeutic Window:

  • Fractionate the Dose: Instead of a single daily dose (QD), try administering half the dose twice daily (BID). This can lower the Cmax (peak concentration), which is often associated with toxicity, while maintaining the same total daily exposure (AUC).

  • Change the Route of Administration: If toxicity is localized (e.g., GI toxicity from oral dosing), switching to a parenteral route (e.g., subcutaneous or intraperitoneal) might mitigate the issue.

  • Medicinal Chemistry Optimization: This is a longer-term strategy. The molecule may need to be re-engineered to improve its potency or reduce off-target effects that could be causing the toxicity.

  • Confirm Target Engagement: Use a pharmacodynamic (PD) biomarker to confirm that the drug is hitting its target at non-toxic doses. It's possible that the in vitro to in vivo extrapolation was inaccurate and that a lower dose is, in fact, sufficient for target engagement.

Key Experimental Protocols

Protocol 1: Non-GLP Dose Range Finding (DRF) Study in Rats

Objective: To determine the Maximum Tolerated Dose (MTD) and identify potential target organs for toxicity.

Methodology:

  • Animal Model: Sprague-Dawley or Wistar rats (n=3-5 per group, mixed-sex or single-sex depending on the target indication).

  • Formulation: Prepare DFAC in a validated vehicle (see Troubleshooting Issue 1).

  • Dose Level Selection:

    • Select at least 3-4 dose levels.

    • Base the lowest dose on in vitro efficacy data.

    • Use a dose progression factor of 2x or 3x (e.g., 10, 30, 100 mg/kg).[1]

    • Include a vehicle control group.

  • Administration: Administer a single dose via the intended clinical route (e.g., oral gavage).

  • Monitoring & Observations:

    • Record clinical signs of toxicity (e.g., changes in activity, posture, breathing) frequently on Day 1, and then daily for 7-14 days.

    • Record body weight on Day 1 (pre-dose), Day 2, Day 4, and at termination.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality, severe clinical signs, or a body weight loss of more than 10-15%.[2][3]

  • Optional Endpoints:

    • Satellite PK Group: Include a satellite group (n=3) at each dose level for sparse blood sampling to get a preliminary idea of exposure.

    • Terminal Necropsy: Perform a gross necropsy at the end of the study to look for visible organ abnormalities.

Protocol 2: Single-Dose Pharmacokinetic (PK) Study in Rats

Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) of DFAC.

Methodology:

  • Animal Model: Cannulated Sprague-Dawley rats (to facilitate serial blood sampling) (n=3-4 per group).

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg) to determine clearance and volume of distribution.

    • Group 2: Oral (PO) or other extravascular route administration (e.g., 10 mg/kg) to determine bioavailability.

  • Blood Sampling:

    • Collect blood samples (e.g., ~100-200 µL) into tubes containing an anticoagulant (e.g., K2-EDTA).

    • IV Timepoints: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Timepoints: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Develop a sensitive and specific LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the concentration of DFAC in plasma.

    • The method must be validated for accuracy, precision, linearity, and stability.

  • Data Analysis: Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin® to calculate PK parameters.

Workflow for In Vivo Dosage Optimization:

Caption: A systematic workflow for optimizing the in vivo dosage of DFAC.

References

  • Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences. Retrieved January 15, 2026, from [Link]

  • Dose Range Finding Studies - Maximum Tolerated Dose Study Design. (n.d.). Altasciences. Retrieved January 15, 2026, from [Link]

  • Dose-ranging studies (including discovery, preclinical and clinical). (n.d.). GARDP Revive. Retrieved January 15, 2026, from [Link]

  • Dose Range Finding Studies. (n.d.). Charles River Laboratories. Retrieved January 15, 2026, from [Link]

  • Dose Range Finding. (n.d.). Hoeford Research Limited. Retrieved January 15, 2026, from [Link]

  • de Vries, S., et al. (2020). On precision dosing of oral small molecule drugs in oncology. Journal of Hematology & Oncology. Retrieved January 15, 2026, from [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Pharma Times. Retrieved January 15, 2026, from [Link]

  • Isreal, O. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved January 15, 2026, from [Link]

  • Ma, H., & Lu, J. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Clinical Cancer Research. Retrieved January 15, 2026, from [Link]

  • Strategy for Extending Half-life in Drug Design and Its Significance. (2018). ACS Medicinal Chemistry Letters. Retrieved January 15, 2026, from [Link]

  • Formulation strategies to improve the bioavailability of poorly absorbed drugs. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Dose Number as a Tool to Guide Lead Optimization of Orally Bioavailable Compounds. (2024). YouTube. Retrieved January 15, 2026, from [Link]

  • Sharma, D., & Soni, M. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Retrieved January 15, 2026, from [Link]

  • Navigating dose optimization requirements as a small biotech. (n.d.). Kura Oncology. Retrieved January 15, 2026, from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). MDPI. Retrieved January 15, 2026, from [Link]

  • Pharmacokinetics and Pharmacodynamics of the Synthetic Cannabinoid, 5F-MDMB-PICA, in Male Rats. (2020). Neuropharmacology. Retrieved January 15, 2026, from [Link]

  • Elucidating the Fundamental Process of Methyl-(5hydroxymethyl) Furan-2-Carboxylate Toxin Biosynthesis in Curvularia lunata Causing Maize Leaf Spot. (2023). MDPI. Retrieved January 15, 2026, from [Link]

  • 2-Furancarboxylic acid, 5-methyl-. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. (2021). ACS Chemical Neuroscience. Retrieved January 15, 2026, from [Link]

  • 2-Furancarboxylic acid. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Preclinical characterization of 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid metabolism: In vitro species comparison and in vivo disposition in rats. (2003). Drug Metabolism and Disposition. Retrieved January 15, 2026, from [Link]

Sources

Optimization

Technical Support Center: Crystallization of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid

Introduction: Welcome to the technical support guide for the crystallization of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid. As a novel furoic acid derivative, establishing a robust and reproducible crystallization pro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the crystallization of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid. As a novel furoic acid derivative, establishing a robust and reproducible crystallization protocol is paramount for ensuring high purity, desirable crystal morphology, and consistent solid-state properties, which are critical for downstream applications in pharmaceutical development.[1][2][3] The molecular structure, featuring a furoic acid core, a flexible ether linkage, and a substituted phenyl ring, presents unique challenges and opportunities in crystallization development.

This guide is designed for researchers, chemists, and drug development professionals. It provides a logical workflow for developing a crystallization process from first principles and offers direct, actionable solutions to common issues you may encounter. We will move from foundational solvent screening to detailed troubleshooting, explaining the scientific rationale behind each step to empower you to make informed decisions in your own experiments.

Part 1: Foundational Strategy - The Solvent is Key

The success of any crystallization process is critically dependent on the choice of solvent.[1][4] An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[5] This differential solubility is the driving force for crystallization upon cooling. The solvent also profoundly influences crystal habit (shape), size, and even the resulting polymorphic form.[6][7][8]

Experimental Protocol: Small-Scale Solvent Screening

Before committing a large amount of material, a systematic solvent screening is essential. This micro-scale experiment aims to identify a small pool of promising candidates for further optimization.

Objective: To classify solvents based on their ability to dissolve 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid at hot and cold temperatures.

Materials:

  • Crude 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid

  • Small test tubes or vials (e.g., 13x100 mm)

  • A selection of solvents with varying polarities (see Table 1)

  • Stirring rod or vortex mixer

  • Heat source (hot plate or steam bath)

  • Ice bath

Procedure:

  • Preparation: Place approximately 15-25 mg of your crude compound into a series of labeled test tubes.

  • Room Temperature Test: Add the first solvent dropwise (e.g., 0.5 mL) to the corresponding test tube. Vigorously stir or vortex the mixture. Observe the solubility.

    • Observation A: If the solid dissolves completely at room temperature, the solvent is unsuitable (too soluble).

  • Hot Dissolution Test: If the solid is insoluble or sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point while stirring.[9] Add the minimum amount of additional hot solvent needed to achieve complete dissolution.

    • Observation B: If a very large volume of solvent is required, the solvent is likely unsuitable (poorly soluble).

    • Observation C: If the solid dissolves completely in a reasonable volume of hot solvent, proceed to the next step.

  • Cooling & Crystallization: Allow the clear, hot solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod.[9]

  • Ice Bath: Once at room temperature, place the test tube in an ice bath for 15-20 minutes to maximize crystal formation.[9]

  • Evaluation: Observe the quantity and quality of the crystals formed. A good solvent will yield a significant amount of crystalline solid.

  • Record: Log your observations for each solvent in a table similar to the one below.

Data Presentation: Solvent Screening Log

Use the following table to systematically record your observations and classify each solvent.

SolventPolaritySolubility (Cold, ~25°C)Solubility (Hot, ~B.P.)Crystal Formation on CoolingClassification
e.g., EthanolPolar ProticSparingly SolubleSolubleGood yield of fine needlesPromising
e.g., HexaneNonpolarInsolubleInsolubleN/AUnsuitable
e.g., DichloromethanePolar AproticSolubleSolubleN/AUnsuitable
MethanolPolar Protic
IsopropanolPolar Protic
AcetonePolar Aprotic
Ethyl AcetatePolar Aprotic
TolueneNonpolar
AcetonitrilePolar Aprotic
WaterPolar Protic
HeptaneNonpolar
Mixed Solvents(Variable)

Part 2: General Crystallization Workflow

Once a promising solvent or solvent system (e.g., an ethanol/water mixture) is identified, you can proceed to a larger scale. The following diagram and protocol outline a standard workflow for cooling crystallization.

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying A 1. Dissolve Crude Compound in Minimum Hot Solvent B 2. Hot Gravity Filtration (If insoluble impurities exist) A->B Optional C 3. Slow Cooling to Room Temperature A->C B->C D 4. Ice Bath Cooling (Maximize Yield) C->D E 5. Vacuum Filtration (Collect Crystals) D->E F 6. Wash with Ice-Cold Solvent E->F G 7. Dry Crystals (Vacuum Oven) F->G H Pure Crystalline Product G->H Final Product

Caption: A standard workflow for cooling crystallization.

Experimental Protocol: Cooling Crystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid in the minimum amount of your chosen hot solvent.[5][9]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent these impurities from being incorporated into your final crystals.

  • Slow Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming larger, more well-defined crystals. Rapid cooling often leads to smaller crystals or precipitation.[10]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the mother liquor.[9][11]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Part 3: Troubleshooting Guide & FAQs

This section addresses the most common problems encountered during the crystallization of organic compounds like 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid.

G Start Observed Problem P1 Compound 'Oils Out' Start->P1 P2 No Crystals Form Start->P2 P3 Very Low Yield Start->P3 P4 Poor Crystal Quality (Needles/Plates) Start->P4 S1a Cause: Melting point is below the solvent's boiling point. P1->S1a S2a Cause: Solution is not supersaturated (too much solvent). P2->S2a S3a Cause: Compound is too soluble in the cold solvent. P3->S3a S4a Cause: Solvent-crystal surface interactions favor anisotropic growth. P4->S4a S1b Solution: 1. Add more 'good' solvent. 2. Use a lower boiling point solvent. 3. Lower the saturation temperature. S1a->S1b S2b Solution: 1. Boil off excess solvent. 2. Scratch flask interior. 3. Add a seed crystal. S2a->S2b S3b Solution: 1. Use less solvent initially. 2. Cool for a longer period. 3. Add an anti-solvent. S3a->S3b S4b Solution: 1. Slow the cooling rate. 2. Change the solvent or use a co-solvent to alter interactions. 3. Consider adding an additive. S4a->S4b

Caption: Decision tree for troubleshooting common crystallization issues.

Q1: My compound is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out," or liquid-liquid phase separation, occurs when a supersaturated solution separates into two liquid phases instead of forming a solid crystalline phase.[12][13] This often happens when the melting point of the solute is lower than the boiling point of the solvent, or when supersaturation is too high.[9][14] Oiled out products are often impure because the oil phase can act as a good solvent for impurities.[13][15][16]

  • Immediate Action: Re-heat the mixture until it becomes a single clear phase again.

  • Solution 1 (Reduce Saturation): Add a small amount of additional hot solvent to decrease the concentration, then attempt to cool the solution again, but more slowly.

  • Solution 2 (Change Solvent): Your compound's melting point may be too low for the current solvent. Select a solvent with a lower boiling point from your screening list.[9]

  • Solution 3 (Use a Co-solvent): Introduce an "anti-solvent" (a solvent in which your compound is insoluble) dropwise into the solution at a slightly lower temperature. This can sometimes induce crystallization before the oiling out temperature is reached.

Q2: No crystals are forming even after the solution has cooled in an ice bath. What's wrong?

A2: This is a classic sign that your solution is not sufficiently supersaturated.[9]

  • Cause 1: Too Much Solvent. You likely used more than the minimum amount of hot solvent required for dissolution.[9][14]

    • Solution: Gently boil off a portion of the solvent to increase the concentration and then allow it to cool again.[9]

  • Cause 2: Nucleation is Inhibited. The solution may be supersaturated but lacks a nucleation site to initiate crystal growth.

    • Solution A (Scratching): Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections in the glass can provide nucleation sites.[9]

    • Solution B (Seeding): If you have a small crystal of the pure compound, add it to the cold solution. This "seed crystal" will act as a template for further crystal growth. This is a highly effective method for controlling crystallization.[13]

Q3: I got crystals, but my recovery/yield is very low.

A3: A low yield typically indicates that a significant amount of your compound remains dissolved in the mother liquor.[9][14]

  • Solution 1 (Optimize Solvent Volume): In your next attempt, be more meticulous about using the absolute minimum amount of hot solvent for dissolution.

  • Solution 2 (Increase Cooling): Ensure the solution is cooled for a sufficient amount of time at the lowest practical temperature. Consider using a dry ice/acetone bath if the solvent's freezing point allows.

  • Solution 3 (Use an Anti-Solvent): After cooling, you can try slowly adding a cold anti-solvent to the mother liquor to "crash out" more of the dissolved product. Be aware that this may decrease the purity of the recovered material.

Q4: My crystals are very fine needles or thin plates. How can I get more block-like (isotropic) crystals?

A4: Crystal morphology is a result of the different growth rates of various crystal faces, which is heavily influenced by solvent interactions.[4][6] Needle or plate-like morphologies can cause problems in downstream processing like filtration and drying.[1][7]

  • Solution 1 (Slower Crystallization): The most straightforward approach is to slow down the entire process. Allow the solution to cool to room temperature over several hours, or even overnight, before moving to an ice bath. Slower growth favors more thermodynamically stable, often more isotropic, shapes.

  • Solution 2 (Change the Solvent System): Different solvents interact differently with the crystal faces.[7] Try a different "promising" solvent from your screening list. Alternatively, using a co-solvent system (e.g., toluene/heptane or ethanol/water) can dramatically alter the crystal habit.[7]

  • Solution 3 (Control Supersaturation): Maintain a low level of supersaturation throughout the process. This can be achieved by very slow cooling or by using a controlled anti-solvent addition method.[7]

Q5: I suspect my final product may be a different polymorph. How can I check?

A5: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in the pharmaceutical industry as different polymorphs can have different stabilities and bioavailabilities.[17] The choice of solvent and crystallization conditions can dictate which polymorph is formed.[8][18]

  • Characterization: To confirm the solid form, you will need to use analytical techniques such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) or Raman spectroscopy. Comparing the data from crystals obtained from different solvents will reveal if you have isolated different polymorphic forms.

References

  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (n.d.). MDPI.
  • How Do Solvents Impact Crystal Morphology In Crystallization? - How It Comes Together. (2025, November 14). YouTube.
  • Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions. (n.d.). ACS Publications.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (n.d.). PMC - NIH.
  • Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. (2021, January 14). Dassault Systèmes.
  • Technical Support Center: Purifying Fluorinated Carboxylic Acids by Recrystallization. (n.d.). Benchchem.
  • Recrystallization - Organic Chemistry. (n.d.). Jack Westin.
  • Oiling Out in Crystallization. (n.d.). Mettler Toledo.
  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. (2022, February 7). CrystEngComm (RSC Publishing).
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. (n.d.). J-STAGE.
  • Recrystallization. (n.d.). University of Colorado Boulder.
  • RECRYSTALLISATION. (n.d.). University of Sydney.
  • Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. (n.d.). ProQuest.
  • Taking control of crystal formation. (2016, March 8). ASTAR Research*.
  • Prevention of Crystal Agglomeration: Mechanisms, Factors, and Impact of Additives. (n.d.). MDPI.
  • A Scientist's Guide to Crystallization Process Development. (2021, June 11). YouTube.
  • Computational Insights into Kinetic Hindrance Affecting Crystallization of Stable Forms of Active Pharmaceutical Ingredients. (2024, September 16). XtalPi.
  • Surfactant Provided Control of Crystallization Polymorphic Outcome and Stabilization of Metastable Polymorphs of 2,6-Dimethoxyphenylboronic Acid. (2022, December 1). MDPI.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cell Culture Issues with Furoic Acid Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with furoic acid derivatives. This guide is designed to help you navigate common cell culture issues that ma...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with furoic acid derivatives. This guide is designed to help you navigate common cell culture issues that may arise during your experiments. Instead of a simple list of problems and solutions, we will delve into the causality behind these issues, providing you with the expertise to not only solve current problems but also prevent future ones.

Part 1: Understanding the Landscape - Furoic Acid Derivatives in Cell Culture

Furoic acid and its derivatives are a class of organic compounds derived from furan, a heterocyclic aromatic compound.[1] They are of significant interest in drug discovery and development due to their diverse biological activities, including potential anticancer properties.[2][3] However, their introduction into cell culture systems can sometimes lead to unexpected and confounding results, which may be mistaken for contamination.

Key Considerations:

  • Biological Activity: Furoic acid derivatives are not inert substances. They are often designed to be biologically active and can have cytotoxic effects on cells.[2][4]

  • Chemical Properties: Understanding the solubility, stability, and potential for degradation of your specific furoic acid derivative is crucial for proper handling and interpretation of results.[1]

  • Purity: The purity of the compound is paramount. Impurities from the synthesis process can have their own biological effects, complicating your experimental outcomes.

Part 2: Is it Contamination or Compound-Induced Cytotoxicity?

A common pitfall is misinterpreting the cytotoxic effects of a furoic acid derivative as a sign of microbial contamination. This section will help you differentiate between the two.

FAQ 1: My cells are dying or growing poorly after adding my furoic acid derivative. Is my culture contaminated?

This is a critical question, and the answer requires careful observation and systematic troubleshooting. While microbial contamination is a possibility in any cell culture, the introduction of a bioactive compound like a furoic acid derivative adds another layer of complexity.

Initial Assessment Workflow:

The following diagram outlines the initial steps to take when you observe unexpected changes in your cell culture after introducing a furoic acid derivative.

A Observe Unexpected Cell Behavior (e.g., death, slow growth, morphology change) B Visual Inspection of Culture Medium A->B C Microscopic Examination A->C D Turbidity or Color Change? B->D E Microbes Visible? C->E F Probable Microbial Contamination D->F Yes G Proceed to Cytotoxicity vs. Contamination Troubleshooting D->G No E->F Yes E->G No

Caption: Initial assessment workflow for cell culture issues.

Table 1: Differentiating Microbial Contamination from Compound-Induced Cytotoxicity

ObservationMicrobial ContaminationCompound-Induced Cytotoxicity
Media Appearance Often becomes turbid or cloudy; rapid pH change (yellow/acidic for bacteria, pink/alkaline for yeast).[5]Typically remains clear; pH change is less common unless cell death is massive.
Microscopic View Bacteria (small, motile dots), yeast (budding ovals), or fungi (filamentous hyphae) are visible between cells.[6]No visible microbes; cells may appear rounded, detached, or fragmented (apoptotic bodies).
Onset of Effects Can be rapid and catastrophic, with the culture quickly becoming overwhelmed.Dose-dependent and may have a slower, more progressive onset.
Pattern of Cell Death Often widespread and not necessarily uniform across the culture vessel.May be more uniform, with most cells showing similar signs of distress.

Part 3: Troubleshooting Guide - A Deeper Dive

If you've ruled out obvious microbial contamination, the next step is to investigate the furoic acid derivative and your experimental procedure.

FAQ 2: I've confirmed there's no microbial contamination. What else could be causing the problem?

Several factors related to the furoic acid derivative itself or your experimental protocol could be the culprit.

Troubleshooting Workflow for Non-Microbial Issues:

A No Obvious Microbial Contamination B Review Compound Preparation & Handling A->B C Assess Experimental Parameters A->C D Solvent Toxicity? B->D E Incorrect Concentration? B->E F Compound Stability/Degradation? B->F G Cell Seeding Density? C->G H Inappropriate Media/Supplements? C->H I Optimize Protocol D->I E->I F->I G->I H->I

Caption: Troubleshooting workflow for non-microbial issues.

Issue 1: Solvent Toxicity

Many furoic acid derivatives require an organic solvent, such as DMSO or ethanol, for solubilization. High concentrations of these solvents can be toxic to cells.

  • Expert Insight: Always run a vehicle control (media with the same concentration of solvent used to dissolve your compound) to ensure that the observed effects are not due to the solvent itself.[7]

Issue 2: Incorrect Compound Concentration

A simple miscalculation can lead to a much higher, and therefore toxic, concentration of the furoic acid derivative in your culture.

  • Trustworthiness Check: Double-check all calculations for dilutions and stock solutions. It's good practice to have a colleague verify your calculations.

Issue 3: Compound Purity and Stability

The purity of your furoic acid derivative is critical. Impurities from synthesis can have off-target effects. Additionally, some compounds may be unstable in solution or sensitive to light.

  • Authoritative Grounding: Whenever possible, obtain a certificate of analysis for your compound. Store stock solutions appropriately (e.g., protected from light, at the correct temperature) and for the recommended duration. Some furoic acid derivatives can be affected by sterilization procedures.[8]

Issue 4: Inappropriate Cell Culture Conditions

The health of your cells before adding the compound is a key factor. Stressed or unhealthy cells will be more susceptible to the cytotoxic effects of any treatment.

  • Expert Insight: Ensure your cells are in the logarithmic growth phase and at the optimal seeding density for your experiment. Sub-optimal conditions can lead to unreliable and irreproducible results.[7]

Part 4: Experimental Protocols for Troubleshooting

Here are some detailed protocols to help you systematically address these issues.

Protocol 1: Determining the Maximum Tolerated Solvent Concentration
  • Objective: To determine the highest concentration of your solvent (e.g., DMSO) that does not affect cell viability.

  • Procedure:

    • Seed your cells in a multi-well plate at the desired density.

    • Prepare a serial dilution of your solvent in complete culture medium.

    • Add the solvent dilutions to the cells, ensuring a final concentration range that brackets your intended experimental concentration (e.g., 0.1%, 0.25%, 0.5%, 1%).

    • Include a "no solvent" control.

    • Incubate for the duration of your experiment.

    • Assess cell viability using a standard assay (e.g., MTT, CellTiter-Glo®).

Protocol 2: Dose-Response Curve for Your Furoic Acid Derivative
  • Objective: To determine the cytotoxic potential of your furoic acid derivative and identify a suitable concentration range for your experiments.

  • Procedure:

    • Prepare a high-concentration stock solution of your furoic acid derivative in the chosen solvent.

    • Perform a serial dilution of the stock solution in complete culture medium to create a range of concentrations.

    • Add the compound dilutions to your cells.

    • Include a "vehicle control" (solvent only) and a "no treatment" control.

    • Incubate for the desired time period.

    • Measure cell viability to determine the IC50 (the concentration that inhibits 50% of cell growth).

Part 5: Frequently Asked Questions (FAQs)

  • Q1: Can I autoclave my furoic acid derivative solution to sterilize it?

    • A: It is generally not recommended to autoclave small molecules like furoic acid derivatives, as the high heat and pressure can cause degradation.[8] Filter sterilization using a 0.22 µm syringe filter is the preferred method.

  • Q2: My furoic acid derivative is not dissolving well. What should I do?

    • A: Refer to the manufacturer's data sheet for solubility information. You may need to try a different solvent or use techniques like gentle warming or sonication. Ensure the final solvent concentration in your culture medium is non-toxic.

  • Q3: Can furoic acid itself be a source of carbon for microbial growth?

    • A: Some microorganisms, like Pseudomonas putida, can metabolize 2-furoic acid.[1][9] While this is unlikely to be the cause of rapid contamination in a typical cell culture setting, it highlights the importance of aseptic technique.

  • Q4: I see a precipitate in my culture medium after adding the compound. Is this a problem?

    • A: Yes, precipitation indicates that the compound has come out of solution, likely due to poor solubility in the aqueous medium. This will result in an unknown and inconsistent concentration of the compound being delivered to the cells. You may need to adjust the solvent or the final concentration.

References

  • Cell Culture Contamination | Definition, Types & Identification. (n.d.). Study.com. Retrieved from [Link]

  • Spotting Contamination in Cell Cultures | A Guide. (2023, December 8). AZoLifeSciences. Retrieved from [Link]

  • Nims, R. W., & Price, P. J. (2017). Best practices for detecting and mitigating the risk of cell culture contaminants. In Vitro Cellular & Developmental Biology - Animal, 53(10), 872–879. Retrieved from [Link]

  • Niepel, M., Hafner, M., Chung, M., & Sorger, P. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 99-122. Retrieved from [Link]

  • Abdel-Ghani, T. M., El-Sayed, M. A. A., & El-Gazzar, M. G. (2021). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega, 6(12), 8269–8283. Retrieved from [Link]

  • What's Killing My Cell Cultures? Troubleshooting Cell Growth Issues. (2021, May 14). Cell and Gene. Retrieved from [Link]

  • Çelik, A., & Akman, M. (2023). Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells. Drug and Chemical Toxicology, 46(4), 868–876. Retrieved from [Link]

  • 2-Furoic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • Wang, F., Li, J., Liu, B., Yuan, H., & Cui, Q. (2020). Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation. Frontiers in Bioengineering and Biotechnology, 8, 584518. Retrieved from [Link]

  • Yuan, L., Liu, Y., Wang, F., Zhang, L., & Cui, Q. (2022). Efficient Synthesis of Biobased Furoic Acid from Corncob via Chemoenzymatic Approach. Catalysts, 12(4), 386. Retrieved from [Link]

  • Yuan, L., Liu, Y., Wang, F., Zhang, L., & Cui, Q. (2022). Improved biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid and furoic acid from biomass-derived furans with high substrate tolerance of recombinant Escherichia coli HMFOMUT whole-cells. Bioresource Technology, 358, 127393. Retrieved from [Link]

  • González-Granda, S., Lavandera, I., & Gotor-Fernández, V. (2023). Whole-cell Mediated Carboxylation of 2-Furoic Acid Towards the Production of Renewable Platform Chemicals and Biomaterials. ChemSusChem, 16(4), e202201886. Retrieved from [Link]

  • Understanding and Managing Cell Culture Contamination. (n.d.). Environmental Health and Safety - University of Wisconsin-Madison. Retrieved from [Link]

  • de la Cruz, I., de la Piscina, P. R., & Hita, I. (2024). Selective and stable production of furoic acid by furfural aerobic oxidation at controlled mild-pH conditions. Catalysis Today, 425, 114383. Retrieved from [Link]

  • Chen, J. S., Liao, C. D., & Chen, B. H. (2022). Effect of sterilization conditions on the formation of furan and its derivatives in canned foods with different substrates. Journal of Food and Drug Analysis, 30(4), 589–603. Retrieved from [Link]

  • Chen, J. S., Liao, C. D., & Chen, B. H. (2022). Effect of sterilization conditions on the formation of furan and its derivatives in canned foods with different substrates. Journal of Food and Drug Analysis, 30(4). Retrieved from [Link]

  • Helaly, S. E., Kuephadungphan, W., & Stadler, M. (2018). Furoic acid derivatives from the endophytic fungus Coniothyrium sp. Natural Product Research, 32(18), 2180–2185. Retrieved from [Link]

  • Separation and purification of furan carboxylates. (2020). Google Patents.
  • Preparation of Furoic Acid by Oxidation of Furfural. (n.d.). OALib. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Resistance to 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid in Assays

Welcome to the technical support center for researchers utilizing 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked question...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions when encountering apparent resistance to this compound in your experimental assays. As this is a novel compound, this resource combines established principles of drug resistance research with practical, field-proven insights to help you navigate challenges and ensure the integrity of your results.

Introduction: Is It True Resistance or an Assay-Related Issue?

Part 1: General Troubleshooting - Ruling Out Common Assay Pitfalls

Before investigating complex biological mechanisms, it is crucial to exclude common technical issues that can lead to a perceived loss of compound efficacy.

FAQ 1: My IC50 value for 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid has suddenly increased. Are my cells resistant?

An increased IC50 is a classic indicator of resistance, but it's essential to first rule out more common culprits.

Initial Checks:

  • Cell Health and Passage Number: Cells that are unhealthy, have been in continuous culture for too long (high passage number), or are grown to over-confluence can exhibit altered sensitivity to compounds.[1] Always use cells within a consistent and low passage number range and ensure they are in the exponential growth phase during your assay.[2]

  • Mycoplasma Contamination: This common and often undetected contamination can significantly alter cellular responses to drugs.[1] Regular testing for mycoplasma is critical for data reliability.

  • Reagent Variability: Have any of your reagents, such as media, serum, or supplements, changed recently? Lot-to-lot variability can impact assay outcomes.

Troubleshooting Workflow for Apparent Loss of Potency:

G cluster_0 Initial Observation cluster_1 Assay Integrity Checks cluster_2 Compound Integrity Checks cluster_3 Conclusion Increased_IC50 Increased IC50 or Loss of Activity Cell_Health Check Cell Health: - Passage Number - Confluency - Mycoplasma Test Increased_IC50->Cell_Health First, check cells Reagent_QC Verify Reagents: - Media/Serum Lots - Assay Reagents Cell_Health->Reagent_QC If cells are healthy Assay_Protocol Review Assay Protocol: - Incubation Times - Cell Seeding Density Reagent_QC->Assay_Protocol If reagents are consistent Compound_Stability Assess Compound Stability in Assay Media Assay_Protocol->Compound_Stability If protocol is sound Compound_Solubility Verify Compound Solubility and Check for Precipitation Compound_Stability->Compound_Solubility Assay_Artifacts Rule Out Assay Artifacts (e.g., Fluorescence) Compound_Solubility->Assay_Artifacts Technical_Issue Technical Issue Identified (Re-optimize Assay) Assay_Artifacts->Technical_Issue If issue found Biological_Resistance Suspect True Biological Resistance (Proceed to Part 2) Assay_Artifacts->Biological_Resistance If no technical issues

Caption: Troubleshooting workflow for an apparent loss of compound activity.

FAQ 2: How can I be sure that 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid is stable in my assay conditions?

Compound instability in aqueous media is a frequent cause of diminished activity over the course of an experiment.

Key Considerations:

  • pH and Temperature: The stability of a compound can be sensitive to the pH of the culture media and the standard incubation temperature of 37°C.

  • Serum Components: Proteins in fetal bovine serum (FBS) can bind to or metabolize your compound, reducing its effective concentration.

  • Light Exposure: Some compounds are light-sensitive and can degrade if not handled properly.

Experimental Protocol: Assessing Compound Stability in Cell Culture Media

This protocol uses Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the compound over time.[3][4]

  • Preparation: Prepare a stock solution of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid in a suitable solvent (e.g., DMSO).

  • Spiking the Media: Dilute the stock solution into your complete cell culture medium (with and without serum) to the final working concentration.

  • Time Points: Aliquot the spiked media into sterile tubes and place them in a 37°C incubator.

  • Sampling: At various time points (e.g., 0, 2, 6, 24, 48 hours), remove a tube.

  • Sample Processing: Immediately stop any potential degradation by adding a cold quenching solvent like acetonitrile to precipitate proteins.[4]

  • Analysis: Centrifuge the samples to pellet the precipitated proteins and analyze the supernatant by LC-MS/MS to quantify the remaining compound concentration.[5]

  • Data Interpretation: Plot the concentration of the compound against time. A significant decrease indicates instability.

Time (hours)Concentration in Media without Serum (µM)% RemainingConcentration in Media with 10% FBS (µM)% Remaining
010.0100%10.0100%
29.898%9.595%
69.595%8.888%
249.292%7.575%
489.191%6.262%
This is example data and should be generated for your specific experimental conditions.
FAQ 3: Could my compound be precipitating out of solution?

Poor aqueous solubility can lead to compound precipitation, drastically reducing the effective concentration in your assay.[6][7]

Methods for Assessing Solubility:

  • Kinetic Solubility Assay: This high-throughput method involves adding a DMSO stock of the compound to an aqueous buffer and detecting precipitation using turbidimetry or nephelometry.[6][8]

  • Thermodynamic Solubility Assay: Considered the "gold standard," this method measures the solubility of the solid compound in an aqueous solution at equilibrium, typically over 24-72 hours, with quantification by HPLC-UV or LC/MS.[6][7]

Quick Check for Precipitation:

  • Prepare your compound in the assay medium at the highest concentration used.

  • Incubate under assay conditions for a few hours.

  • Visually inspect the wells under a microscope for any signs of precipitate (crystals or amorphous particles).

  • Centrifuge a sample of the medium; a visible pellet suggests precipitation.[9]

Part 2: Investigating True Biological Resistance

If you have systematically ruled out the common assay pitfalls described in Part 1, it is time to investigate the possibility of acquired biological resistance.

FAQ 4: How can I generate a resistant cell line to 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid?

Developing a resistant cell line is a critical step in understanding the mechanisms of resistance. The most common method is through gradual dose escalation.

Workflow for Generating a Resistant Cell Line:

G cluster_0 Phase 1: Initial Treatment cluster_1 Phase 2: Dose Escalation cluster_2 Phase 3: Characterization Start Parental Cell Line IC50 Determine Initial IC50 Start->IC50 Treat_IC20 Treat with Low Dose (e.g., IC20) IC50->Treat_IC20 Monitor Monitor Cell Growth Treat_IC20->Monitor Recover Allow Recovery & Proliferation Monitor->Recover Increase_Dose Gradually Increase Compound Concentration Recover->Increase_Dose Repeat Repeat Cycle Increase_Dose->Repeat for several months Stable_Line Establish Stable Resistant Line (Grows at High Dose) Increase_Dose->Stable_Line Once stable Repeat->Monitor Confirm_IC50 Confirm Shift in IC50 vs. Parental Line Stable_Line->Confirm_IC50 Mechanism_Study Investigate Resistance Mechanism Confirm_IC50->Mechanism_Study

Caption: Workflow for generating a drug-resistant cell line.

Detailed Protocol: Generating a Resistant Cell Line by Dose Escalation

  • Determine the Initial IC50: Accurately determine the IC50 of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid on the parental cell line.

  • Initial Treatment: Begin by continuously culturing the parental cells in media containing the compound at a sub-lethal concentration (e.g., IC10-IC20).

  • Monitor and Passage: Monitor the cells for signs of recovery and proliferation. When the cells reach approximately 80% confluency, passage them into a new flask with fresh media containing the same concentration of the compound.

  • Dose Escalation: Once the cells are proliferating at a normal rate, increase the concentration of the compound by 1.5 to 2-fold.

  • Repeat: Continue this cycle of treatment, recovery, and dose escalation over several months. It is crucial to cryopreserve cells at each successful escalation step.

  • Confirmation of Resistance: Once a cell line is established that can proliferate in a significantly higher concentration of the compound, confirm the shift in IC50 compared to the parental cell line. A 3- to 5-fold increase in IC50 is generally considered evidence of resistance.

FAQ 5: What are the potential mechanisms of resistance to 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid?

While the exact mechanism of action for this specific compound is not yet fully elucidated, we can infer potential resistance mechanisms based on its structural components and general principles of drug resistance.

Hypothetical Signaling Pathway and Resistance Mechanisms:

G cluster_0 Potential Mechanisms of Action & Resistance cluster_1 Potential Resistance Mechanisms Compound 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid Target Hypothetical Target (e.g., Kinase, Transcription Factor) Compound->Target Inhibits Pathway Downstream Signaling Pathway Target->Pathway Regulates Effect Cellular Effect (e.g., Apoptosis, Growth Arrest) Pathway->Effect Target_Mutation Target Mutation (Prevents Compound Binding) Target_Mutation->Target Alters Efflux_Pump Increased Efflux Pump Expression (e.g., P-gp, BCRP) Efflux_Pump->Compound Removes from cell Metabolism Increased Compound Metabolism Metabolism->Compound Inactivates Bypass_Pathway Activation of Bypass Signaling Pathways Bypass_Pathway->Effect Circumvents Target Inhibition

Caption: Hypothetical signaling pathway and potential resistance mechanisms.

Possible Mechanisms Based on Structure:

  • Furoic Acid Moiety: Furoic acid derivatives have been shown to possess a wide range of biological activities, including antimicrobial and anti-inflammatory effects.[10][11][12][13] Resistance could arise from alterations in the cellular targets associated with these activities. For example, 2-furoic acid has been shown to inhibit ATP citrate lyase.[14]

  • Phenoxy Group: The phenoxy moiety is a common feature in many drugs and can be involved in binding to various receptors and enzymes.[15] Resistance mechanisms could involve mutations in the binding pocket of the target protein.

  • General Mechanisms of Drug Resistance:

    • Target Alteration: Mutations in the gene encoding the direct protein target of the compound can prevent effective binding.

    • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can pump the compound out of the cell.

    • Drug Inactivation: Increased metabolic activity within the cell can lead to the detoxification and inactivation of the compound.

    • Bypass Pathways: Cells can activate alternative signaling pathways to circumvent the effects of the inhibited target.

Investigative Approaches:

  • Genomic and Transcriptomic Analysis: Compare the DNA and RNA of the resistant and parental cell lines to identify mutations, amplifications, or changes in gene expression.

  • Proteomic Analysis: Use mass spectrometry to compare the protein expression profiles of the sensitive and resistant cells.

  • Functional Assays: Test for increased efflux pump activity using specific inhibitors or fluorescent substrates.

References

  • Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • Creative Biolabs. (n.d.). Aqueous Solubility.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays.
  • BenchChem. (2025). Technical Support Center: Mitigating Off-Target Effects of Small Molecules in Cellular Assays.
  • Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues.
  • Kerns, E. H., & Di, L. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Drug Discovery and Development.
  • Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • Szczepańska, K., Karcz, T., & Kieć-Kononowicz, K. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. Molecules, 27(19), 6296.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • MacDonald, M. L., Lamerdin, J., de Serres, M., Gever, J., & Westwick, J. K. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells.
  • Al-Warhi, T., Sabt, A., Rizwana, H., & Khan, F. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
  • Singh, R., & Kumar, P. (2017). Synthesis and biological activities of furan derivatives. Journal of Drug Delivery and Therapeutics, 7(6), 114-121.
  • Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). phenoxymethylpenicillin. Retrieved from IUPHAR/BPS Guide to PHARMACOLOGY website.
  • Das, P., & Das, S. (2022). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. Molecules, 27(19), 6296.
  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays.
  • Creative Biolabs. (n.d.). Off-Target Profiling.
  • PubChem. (n.d.). Penicillin V.
  • University of North Carolina at Chapel Hill. (2022). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 23(19), 11287.
  • DrugBank. (n.d.). Fenoxymethylpenicillin.
  • American Chemical Society. (2021). Untargeted LC-MS/MS Profiling of Cell Culture Media Formulations for Evaluation of High Temperature Short Time Treatment Effects. Analytical Chemistry, 93(30), 10488-10496.
  • University of Wisconsin–Madison. (n.d.). LCMS Protocols.
  • ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(24), 10957-10965.
  • MDPI. (2023). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. Molecules, 28(4), 1835.
  • ACS Publications. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(9), 1243-1251.
  • PubChem. (n.d.). Phenoxybenzamine.
  • Shimadzu Scientific Instruments. (2021, July 23). Advancing Cell Culture Media Analysis and Monitoring with LC-MS/MS.
  • MedChemExpress. (n.d.). 2-Furoic acid (Pyromucic acid).
  • BenchChem. (2025). Technical Support Center: Assessing Compound Stability in Cell Culture Media.
  • Frontiers. (2020). Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation. Frontiers in Bioengineering and Biotechnology, 8, 583.
  • IntechOpen. (2024). Furan: A Promising Scaffold for Biological Activity.
  • Royal Society of Chemistry. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry, 23(14), 5185-5190.
  • Human Metabolome Database. (n.d.). Showing metabocard for 2-Furoic acid (HMDB0000617).

Sources

Troubleshooting

Modifying experimental conditions for "5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid"

Technical Support Center: 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid Welcome to the technical support center for 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid. This guide is designed for researchers, medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid

Welcome to the technical support center for 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and ensure the success of your research.

Section 1: Synthesis and Purification Troubleshooting

The synthesis of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid, while conceptually straightforward, often involves nuances that can significantly impact yield and purity. This section addresses the most common challenges encountered during its preparation, typically via a Williamson ether synthesis pathway.

Q1: My synthesis of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid resulted in a very low yield. What are the common pitfalls?

A1: A low yield in this synthesis is a frequent issue that can typically be traced back to one of several factors related to reactants, reaction conditions, or work-up procedures.

Causality Behind Low Yield: The core reaction involves the nucleophilic substitution of a leaving group on the 5-methyl position of a furoate ester by the phenoxide of 3,5-dimethylphenol, followed by saponification. Each step has potential failure points.

  • Poor Nucleophilicity of the Phenoxide: 3,5-Dimethylphenol is not exceptionally acidic (pKa ~10). Incomplete deprotonation by a weak or sterically hindered base will reduce the concentration of the active nucleophile.

  • Quality of the Electrophile: The starting material, typically an ester of 5-(chloromethyl)- or 5-(bromomethyl)-2-furoic acid, can be unstable. Over time, it can degrade or polymerize, especially if exposed to moisture or light.

  • Sub-optimal Reaction Conditions: Inappropriate solvent choice can hinder solubility and reaction rates. Temperature control is also critical; too low, and the reaction may stall, while too high can lead to decomposition of the furan ring or other side reactions.[1]

  • Product Loss During Work-up: The final product is a carboxylic acid, making it soluble in aqueous base. Accidental loss into the aqueous layer during extraction is a common mistake if the pH is not carefully controlled.[1]

Troubleshooting Workflow:

Below is a systematic workflow to diagnose and resolve low-yield issues.

G cluster_start Start: Low Yield Observed cluster_reactants Step 1: Verify Reactants cluster_conditions Step 2: Optimize Conditions cluster_workup Step 3: Analyze Work-up & Purification cluster_end Resolution start Low Yield (<40%) reactant_purity Check Purity of Starting Materials (NMR, GC-MS) start->reactant_purity Begin Diagnosis base_check Verify Base Strength & Purity (e.g., NaH, K2CO3) reactant_purity->base_check solvent Solvent Check: Is it dry? (e.g., DMF, Acetonitrile) Are reactants soluble? base_check->solvent If reactants are pure temperature Temperature Control: Run at RT first? Gradual heating needed? solvent->temperature monitor Monitor Reaction by TLC/LC-MS: Is starting material consumed? Is product forming? temperature->monitor monitor->solvent Reaction stalled/ side products extraction Check pH During Extraction: Acidify to pH < 4 before extracting product. monitor->extraction If reaction proceeds well aqueous_layer TLC Aqueous Layer: Is product lost here? extraction->aqueous_layer aqueous_layer->extraction Product found end_node Yield Improved aqueous_layer->end_node If issues resolved

Caption: Troubleshooting workflow for low-yield synthesis.

Recommended Protocol Adjustments:

ParameterStandard ConditionRecommended ModificationRationale
Base K₂CO₃Sodium Hydride (NaH), 60% in oilNaH is a stronger, non-nucleophilic base that ensures complete and irreversible deprotonation of the phenol.
Solvent AcetoneAnhydrous DMF or DMSOThese polar aprotic solvents better solvate the phenoxide anion, increasing its reactivity. Ensure they are truly anhydrous.
Temperature Reflux0 °C for deprotonation, then RT to 50 °CStaged temperature control prevents side reactions. Add the furoate electrophile after phenol deprotonation is complete.
Atmosphere AirInert (Nitrogen or Argon)Prevents oxidation of the phenoxide and degradation of starting materials.
Q2: I'm struggling with purification and my NMR shows unexpected peaks. What are the likely side products?

A2: Purification challenges are often linked to the presence of closely related side products or unreacted starting materials.

Common Side Products:

  • Unreacted 3,5-Dimethylphenol: This is the most common impurity if the reaction did not go to completion. It can be tricky to remove via chromatography due to similar polarity. A dilute aqueous base wash (e.g., 1 M Na₂CO₃) can selectively extract the acidic phenol, but be cautious not to raise the pH too high, which would also extract your desired carboxylic acid product.

  • Hydrolyzed Furoate: The starting material, 5-(chloromethyl)-2-furoic acid methyl ester, can be hydrolyzed to 5-(hydroxymethyl)-2-furoic acid methyl ester if there is moisture in the reaction.

  • Dimerization/Polymerization: Furan derivatives can be sensitive, especially under acidic conditions that might be encountered during work-up.[2] This can lead to the formation of colored, often insoluble, polymeric material.

Purification Strategy:

  • Step 1: Acid-Base Extraction: After the saponification step, carefully acidify the aqueous solution with 1M HCl to a pH of ~3-4. The product will precipitate or can be extracted with a solvent like ethyl acetate. This step effectively removes any non-acidic impurities.

  • Step 2: Column Chromatography: If impurities persist, column chromatography on silica gel is effective. A gradient elution system starting with a non-polar solvent system (e.g., Hexane:Ethyl Acetate 9:1) and gradually increasing polarity is recommended. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can improve peak shape and reduce tailing of the carboxylic acid product.

  • Step 3: Recrystallization: The final product is expected to be a crystalline solid.[3] Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is an excellent final step to achieve high purity and obtain material suitable for characterization and biological testing.

Section 2: Handling, Solubility, and Stability

Proper handling and formulation of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid are critical for obtaining reliable and reproducible data in downstream applications, particularly biological assays.

Q3: What are the best practices for storing this compound and preparing stable stock solutions?

A3: Like many complex organic molecules, proper storage is key to maintaining the integrity of the compound. Furoic acid derivatives should be stored under specific conditions to prevent degradation.[3]

ParameterRecommendationRationale
Solid Storage Store in a tightly sealed container at -20°C, protected from light.Prevents slow degradation from atmospheric moisture, oxygen, and light. The furan ring can be susceptible to oxidation.
Stock Solution Solvent DMSO or DMFThese solvents offer excellent solubility and are compatible with most biological assays when diluted.[4]
Stock Solution Conc. 10-50 mMPreparing a concentrated stock minimizes the amount of organic solvent introduced into the final assay.
Stock Solution Storage Aliquot into single-use vials and store at -20°C or -80°C.Avoids repeated freeze-thaw cycles which can lead to compound precipitation and degradation.[4]

Important Note: We do not recommend storing the compound in aqueous solutions for more than a day, as its stability in buffers has not been fully characterized and hydrolysis or other degradation pathways are possible.[4]

Q4: I am having trouble dissolving the compound in aqueous buffer for my cell-based assay. What can I do?

A4: This is a classic challenge in drug discovery. The molecule has a low predicted aqueous solubility due to its aromatic rings and ether linkage. Direct dissolution in buffer is unlikely to be successful.

The recommended approach is to first create a high-concentration stock solution in an organic solvent like DMSO and then perform a serial dilution into your aqueous assay buffer.

G start Need to prepare aqueous solution stock Prepare 10-50 mM Stock in 100% DMSO start->stock intermediate Perform Intermediate Dilution in DMSO or Media stock->intermediate Step 1 final Final 'Spike' into Assay Buffer (Ensure final DMSO % is low, e.g., <0.5%) intermediate->final Step 2 check Visually Inspect for Precipitation final->check Step 3 success Solution is Clear: Proceed with Assay check->success No fail Precipitation Observed: Lower final concentration or explore formulation aids check->fail Yes

Caption: Workflow for preparing aqueous experimental solutions.

Solubility Data for Furoic Acid Analogs:

CompoundDMSODMFEthanolPBS (pH 7.2)
5-(Hydroxymethyl)-2-furancarboxylic acid[4]~10 mg/mL~15 mg/mL~100 mg/mL~1 mg/mL
5-[(4-Acetylphenoxy)methyl]-2-furoic acid[3]SolubleSolublePartially SolubleInsoluble (expected)
5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid >10 mg/mL (expected) >10 mg/mL (expected) Soluble (expected) Insoluble (expected)

Section 3: Modifying Experimental Conditions

Researchers may wish to chemically modify the title compound, for instance, by creating esters or amides for structure-activity relationship (SAR) studies. Understanding the molecule's reactivity is key.

Q5: I want to perform an amide coupling with the carboxylic acid. Are there any specific precautions I should take?

A5: Yes. While the carboxylic acid is the most reactive site for this transformation, the furan ring's stability must be considered. Standard peptide coupling reagents are generally compatible.

Key Reactive Sites and Potential Issues:

Caption: Reactivity map of the molecule.

Recommended Coupling Conditions:

  • Reagents: Use mild, modern coupling reagents like HATU, HBTU, or EDC/HOBt. These operate efficiently at room temperature and neutral pH, which helps preserve the furan ring.

  • Base: Use a non-nucleophilic organic base like diisopropylethylamine (DIPEA). Avoid strong inorganic bases.

  • Acid Scavengers: While amide couplings are not acidic, avoid any strongly acidic work-up conditions. Some furan rings are sensitive to cleavage under strong acid. The Diels-Alder reactivity of furoic acids is also a known pathway, though less likely under these conditions.[5]

  • Solvent: Anhydrous DMF or CH₂Cl₂ are excellent choices.

Example Protocol:

  • Dissolve 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 15 minutes at room temperature.

  • Add the desired amine (1.2 eq) and allow the reaction to stir at room temperature for 4-16 hours, monitoring by LC-MS.

  • Work-up by diluting with ethyl acetate and washing sequentially with saturated NaHCO₃ solution, water, and brine.

By following these guidelines, you can selectively and efficiently modify the carboxylic acid moiety while preserving the integrity of the core molecular structure.

References

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available from: [Link]

  • TradeIndia. 5-[(4-Acetylphenoxy)methyl]-2-furoic acid. Available from: [Link]

  • Master Organic Chemistry. Master Organic Reactions | Step-by-Step Problem Solving Guide. YouTube. Available from: [Link]

  • Organic Chemistry Tutor. Organic Chemistry Synthesis Reactions - Examples and Practice Problems - Retrosynthesis. YouTube. Available from: [Link]

  • Reddit. Common sources of mistake in organic synthesis. r/OrganicChemistry. Available from: [Link]

  • Organic Syntheses. 2-FUROIC ACID AND 2-FURYL-CARBINOL. Available from: [Link]

  • Chem LibreTexts. Solving Synthesis Problems. Available from: [Link]

  • Google Patents. Synthesis methods for the preparation of 2-furoic acid derivatives.
  • Progress in Chemistry. Preparation of Furoic Acid by Oxidation of Furfural. Available from: [Link]

  • ResearchGate. Recent Advances in the Synthesis of 2-Furoic Acid and 2,5-Furandicarboxylic Acid from Furfural. Available from: [Link]

  • RSC Publishing. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Available from: [Link]

  • Wikipedia. 2-Furoic acid. Available from: [Link]

  • PubChem. 2-Furancarboxylic acid. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

The Structure-Activity Relationship of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic Acid and its Analogs: A Comparative Guide for Drug Discovery Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid and its analogs, with a focus on their potential as Peroxisome Proliferator-Activated...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid and its analogs, with a focus on their potential as Peroxisome Proliferator-Activated Receptor (PPAR) agonists for the treatment of dyslipidemia. By synthesizing data from various studies on related compound series, this document offers a comparative framework to guide researchers in the design and development of novel therapeutic agents.

Introduction: The Therapeutic Potential of Furoic Acid Derivatives

Furoic acid derivatives have emerged as a promising class of compounds in medicinal chemistry, with 2-furoic acid, in particular, demonstrating significant hypolipidemic activity by lowering both serum cholesterol and triglyceride levels. The core structure of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid positions it within a class of molecules known as phenoxyalkylcarboxylic acids, which have been extensively investigated as ligands for Peroxisome Proliferator-Activated Receptors (PPARs). These nuclear receptors are critical regulators of lipid and glucose metabolism, making them attractive targets for the treatment of metabolic disorders such as dyslipidemia and type 2 diabetes.

The general structure of these PPAR agonists consists of three key components: an acidic head group, a central linker, and a lipophilic tail. In the case of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid, the 2-furoic acid moiety serves as the acidic head, the (phenoxymethyl) group acts as the linker, and the 3,5-dimethylphenoxy group forms the lipophilic tail. Understanding how modifications to each of these components influence biological activity is paramount for the rational design of potent and selective PPAR modulators.

Mechanism of Action: PPARs as Master Regulators of Metabolism

PPARs are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily. There are three main isoforms: PPARα, PPARγ, and PPARδ (also known as PPARβ). Upon activation by a ligand, the PPAR receptor forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

  • PPARα , highly expressed in the liver, heart, and skeletal muscle, is a key regulator of fatty acid catabolism. Its activation leads to a decrease in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.

  • PPARγ is predominantly found in adipose tissue and is a master regulator of adipogenesis and insulin sensitivity.

  • PPARδ is ubiquitously expressed and is involved in fatty acid oxidation and energy homeostasis.

Dual or pan-PPAR agonists, which activate multiple isoforms, are of significant interest as they may offer a broader therapeutic window for treating complex metabolic diseases.

PPAR_Signaling_Pathway Ligand PPAR Agonist (e.g., Furoic Acid Derivative) PPAR PPAR Receptor (α, γ, or δ) Ligand->PPAR Binds & Activates PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR Retinoid X Receptor (RXR) RXR->PPAR_RXR PPRE PPRE (DNA Response Element) PPAR_RXR->PPRE Binds to Target_Genes Target Genes (Lipid & Glucose Metabolism) PPRE->Target_Genes Regulates Transcription Biological_Effect Biological Effect (e.g., ↓Triglycerides, ↑Insulin Sensitivity) Target_Genes->Biological_Effect Leads to

Caption: Simplified signaling pathway of PPAR activation by a ligand.

Comparative Analysis of PPAR Agonists: A Look at Related Scaffolds

While a dedicated SAR study on 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid is not publicly available, we can infer valuable insights by comparing it with other classes of PPAR agonists that share structural similarities. The following table summarizes the in vitro potencies of representative compounds from different series.

Compound ClassRepresentative StructureTarget(s)EC50 (nM)Reference
Triazolone Derivatives H11PPARα/δα: 7.0, δ: 8.4 (γ: 1316.1)[1]
Biaryl Anilines A229PPARα<90[2]
Non-carboxylic Acid Acetamides (S)-10PPARα/δα: 17, δ: 23[3]
Phenylpropanoic Acids Compound 12Pan-PPAR-[4]
α-Aryloxy-α-Methylhydrocinnamic Acids Compound 2PPARα/γα: 9 (IC50: 28), γ: 4 (IC50: 10)[5]
Isoxazole Analogues 5cPPARα/δα: 8, δ: 5 (γ: 2939)[6]

EC50 values represent the concentration of the compound that elicits a half-maximal response in a transactivation assay.

Inferred Structure-Activity Relationships for 5-(Phenoxymethyl)-2-furoic Acid Derivatives

Based on the comparative data and general principles of PPAR agonist design, we can deduce the following SAR for the 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid scaffold:

The Acidic Head Group: Furoic Acid

The carboxylic acid moiety is a crucial feature for many PPAR agonists, as it often forms a key hydrogen bond interaction with a conserved tyrosine residue in the ligand-binding domain of the receptor. The furan ring of the 2-furoic acid serves as a rigid scaffold to orient the carboxylic acid and the linker. While some potent non-carboxylic acid agonists exist, the acidic head is a common and effective starting point for agonist design.[3]

The Linker: (Phenoxymethyl)

The (Phenoxymethyl) linker provides a certain degree of conformational flexibility while maintaining a defined distance and orientation between the acidic head and the lipophilic tail. The ether linkage is a common feature in many PPAR agonists.

The Lipophilic Tail: 3,5-Dimethylphenoxy Group

The lipophilic tail is responsible for occupying a large hydrophobic pocket within the PPAR ligand-binding domain. The nature and substitution pattern of this group significantly influence both potency and isoform selectivity.

  • Substitution on the Phenoxy Ring: The presence and position of substituents on the terminal phenyl ring are critical. In the case of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid, the two methyl groups at the 3 and 5 positions contribute to the lipophilicity and steric bulk of the tail. SAR studies on related series have shown that the size and shape of substituents in this region can fine-tune the selectivity between PPAR isoforms.[4] For instance, bulkier substituents may favor binding to one isoform over another due to differences in the size and shape of their respective ligand-binding pockets.

  • Isosteric Replacements: Replacing the phenoxy ring with other aromatic or heteroaromatic systems is a common strategy to explore new chemical space and modulate properties such as potency, selectivity, and metabolic stability.

SAR_Inference Head 2-Furoic Acid - Essential for H-bonding - Rigid scaffold Linker (Phenoxymethyl) - Provides optimal spacing - Common in PPAR agonists Tail 3,5-Dimethylphenoxy - Occupies hydrophobic pocket - Influences potency & selectivity

Caption: Key structural components influencing the SAR of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid.

Experimental Protocols

In Vitro PPAR Transactivation Assay

This cell-based assay is a fundamental tool for determining the potency and selectivity of PPAR agonists.

Objective: To measure the ability of a test compound to activate a specific PPAR isoform and drive the expression of a reporter gene.

Principle: Cells (e.g., HEK293T) are co-transfected with two plasmids: one expressing a chimeric receptor consisting of the ligand-binding domain (LBD) of a human PPAR isoform (α, γ, or δ) fused to the DNA-binding domain of the yeast transcription factor GAL4, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS). When a PPAR agonist binds to the LBD of the chimeric receptor, the GAL4 DNA-binding domain binds to the UAS, inducing the expression of luciferase. The resulting luminescence is proportional to the activation of the PPAR isoform.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

    • Co-transfect the cells with the PPAR-LBD-GAL4 expression plasmid and the pGL4.35 [UAS-luc2P] reporter plasmid using a suitable transfection reagent (e.g., Lipofectamine).

  • Compound Treatment:

    • After 24 hours of transfection, harvest the cells and seed them into 96-well plates at a density of 3 x 10^4 cells/well.

    • Prepare serial dilutions of the test compounds and a reference agonist (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ) in the appropriate vehicle (e.g., DMSO).

    • Add the diluted compounds to the cells and incubate for another 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luciferase activity to a control (e.g., vehicle-treated cells).

    • Plot the normalized activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

PPAR_Assay_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Detection Detection & Analysis A HEK293T Cell Culture B Co-transfection with PPAR-LBD-GAL4 & Reporter Plasmids A->B C Seed cells into 96-well plate B->C D Add serial dilutions of Test Compounds C->D E Incubate for 24h D->E F Cell Lysis & Luciferase Assay E->F G Measure Luminescence F->G H Data Analysis (EC50 determination) G->H

Caption: Workflow for the in vitro PPAR transactivation assay.

Conclusion and Future Directions

The analysis of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid and its related analogs suggests that this scaffold holds significant promise for the development of novel PPAR agonists. The key to unlocking its full therapeutic potential lies in the systematic exploration of the structure-activity relationships governing the interactions with the different PPAR isoforms.

Future research should focus on:

  • Synthesis and biological evaluation of a focused library of analogs with systematic modifications to the phenoxy ring (e.g., varying the number, position, and nature of substituents) and the furoic acid head group (e.g., isosteric replacements).

  • Determination of the PPAR isoform selectivity profile for each analog to identify candidates with desired dual or pan-agonist activity.

  • In vivo studies in relevant animal models of dyslipidemia to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of lead compounds.

By leveraging the insights presented in this guide, researchers can accelerate the discovery of next-generation PPAR modulators with improved efficacy and safety profiles for the management of metabolic diseases.

References

  • Discovery of a Novel Selective Dual Peroxisome Proliferator-Activated Receptor α/δ Agonist for the Treatment of Primary Biliary Cirrhosis. ACS Med. Chem. Lett. 2019, 10, 8, 1194–1200.

  • Design and Synthesis of 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic Acids: A New Class of Dual PPARalpha/gamma Agonists. J Med Chem. 2001 Jun 21;44(13):2061-4.

  • Design and synthesis of 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic acids: a new class of dual PPARalpha/gamma agonists. ResearchGate.

  • Structure-activity relationship studies of non-carboxylic acid peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists. Bioorg Med Chem. 2016 Oct 15;24(20):4888-4896.

  • QSAR rationales for the PPARα/γ agonistic activity of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline derivatives. ResearchGate.

  • Design and Synthesis of Alpha-Aryloxy-Alpha-Methylhydrocinnamic Acids: A Novel Class of Dual Peroxisome Proliferator-Activated Receptor alpha/gamma Agonists. J Med Chem. 2004 May 6;47(10):2422-5.

  • Quantitative structure-activity relationship (QSAR) analysis for a series of rodent peroxisome proliferators: Interaction with the mouse liver peroxisome proliferator-activated receptor alpha (mPPARalpha). Toxicol In Vitro. 1997 Feb-Apr;11(1-2):99-105.

  • Design, Synthesis, and Biological Evaluation of Triazolone Derivatives as Potent PPARα/δ Dual Agonists for the Treatment of Nonalcoholic Steatohepatitis. J Med Chem. 2022 Feb 10;65(3):2571-2592.

  • Design, synthesis, and structure-activity relationship study of peroxisome proliferator-activated receptor (PPAR) delta-selective ligands. Yakugaku Zasshi. 2008 Apr;128(4):537-47.

  • Design, Synthesis, and Structure–Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists. ACS Med Chem Lett. 2023 May 23;14(6):819-826.

  • Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Pharmaceuticals (Basel). 2022 Mar 1;15(3):313.

  • Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Bioorg Med Chem Lett. 2006 Feb 1;16(3):554-8.

  • SAR-oriented discovery of peroxisome proliferator-activated receptor pan agonist with a 4-adamantylphenyl group as a hydrophobic tail. Bioorg Med Chem Lett. 2008 Feb 1;18(3):1110-5.

  • Design, synthesis and evaluation of substituted phenylpropanoic acid derivatives as peroxisome proliferator-activated receptor (PPAR) activators: novel human PPARalpha-selective activators. Bioorg Med Chem Lett. 2002 Jan 7;12(1):77-80.

  • Phytochemicals as Modulators of PPARs and RXRs. PPAR Res. 2012;2012:680479.

Sources

Comparative

A Researcher's Guide to 5-[(Phenoxymethyl)]-2-Furoic Acid Analogs: A Comparative Analysis of Potential PPAR Agonists

Abstract This guide provides a comprehensive comparative analysis of "5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid" and its structural analogs as potential Peroxisome Proliferator-Activated Receptor (PPAR) agonists. Whi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparative analysis of "5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid" and its structural analogs as potential Peroxisome Proliferator-Activated Receptor (PPAR) agonists. While direct comparative experimental data for this specific series of compounds is not publicly available, this document synthesizes established structure-activity relationships (SAR) of similar PPAR ligands to predict the relative potency and selectivity of these analogs. We present detailed, field-proven experimental protocols for the synthesis and biological evaluation of these compounds, empowering researchers to systematically investigate this promising chemical space. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting metabolic and inflammatory diseases.

Introduction: The Therapeutic Potential of Furoic Acid Derivatives as PPAR Modulators

The 5-[(phenoxymethyl)]-2-furoic acid scaffold represents a promising starting point for the development of novel therapeutics. The furan-2-carboxylic acid moiety is a recognized pharmacophore present in a variety of bioactive molecules.[1] Its linkage via a methylene ether to a substituted phenoxy group provides a versatile backbone for fine-tuning pharmacological activity.

Our analysis focuses on the potential of these analogs to act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a family of nuclear receptors that function as ligand-activated transcription factors, playing pivotal roles in the regulation of lipid and glucose metabolism, as well as inflammation.[2][3][4] There are three main isotypes:

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to a reduction in circulating triglycerides and is the target of the fibrate class of drugs.[3][4]

  • PPARγ: Highly expressed in adipose tissue, where it is a master regulator of adipogenesis. It also plays a key role in insulin sensitization, making it the target for the thiazolidinedione (TZD) class of antidiabetic drugs.[3][4]

  • PPARδ (or PPARβ): Ubiquitously expressed and involved in fatty acid oxidation and energy homeostasis.[2][3]

Dual PPARα/γ agonists have been pursued as a therapeutic strategy to simultaneously address dyslipidemia and hyperglycemia, common comorbidities in type 2 diabetes and metabolic syndrome.[5][6] However, achieving a balanced activation profile to maximize therapeutic benefit while minimizing side effects remains a key challenge in drug development. This guide will explore how systematic structural modifications of the 5-[(phenoxymethyl)]-2-furoic acid scaffold can be used to modulate activity towards PPARα and PPARγ.

The Core Molecule and a Strategically Selected Analog Series

The core molecule for our analysis is 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid . To explore the structure-activity relationships, we have selected a series of analogs with systematic variations in the substitution pattern of the phenoxy ring. This selection allows for the investigation of the effects of substituent position, electron-donating and electron-withdrawing properties, and steric bulk on potential PPAR activity.

Table 1: The Core Molecule and Selected Analogs for Comparative Analysis

Compound IDStructureR1R2R3Predicted Impact on Activity (based on SAR)
A-1 (Core)

HCH₃CH₃Baseline activity. The dimethyl substitution may enhance hydrophobic interactions within the PPAR ligand-binding pocket.
A-2

HHHUnsubstituted analog to establish the baseline contribution of the phenoxymethyl-furoic acid core.
A-3

CH₃HHMono-methyl substitution to probe the effect of a single electron-donating group.
A-4

OCH₃HHMethoxy substitution to explore the impact of a stronger electron-donating group and potential hydrogen bond acceptor.
A-5

ClHHChloro substitution to assess the effect of an electron-withdrawing and lipophilic group.
A-6

HClClDi-chloro substitution to investigate the cumulative effect of electron-withdrawing groups and increased lipophilicity.

Predicted Structure-Activity Relationships (SAR) for PPAR Agonism

While direct experimental data for the proposed analog series is lacking, we can extrapolate from the well-established SAR of other PPAR agonists to predict their relative activities.[6][7][8] The general pharmacophore for many PPAR agonists consists of a carboxylic acid head group, a central linker, and a hydrophobic tail. In our series, the 2-furoic acid serves as the acidic head, the phenoxymethyl moiety as the linker, and the substituted phenyl ring as the hydrophobic tail.

The Role of the Carboxylic Acid Head Group

The carboxylic acid is a crucial feature for many PPAR agonists, forming key hydrogen bonds with amino acid residues (e.g., tyrosine and histidine) in the ligand-binding domain (LBD) of PPARs. This interaction is essential for anchoring the ligand and stabilizing the active conformation of the receptor.

Impact of Phenoxy Ring Substitution

The nature and position of substituents on the phenoxy ring are expected to significantly influence both the potency and the isoform selectivity of the analogs.

  • Electron-Donating Groups (e.g., -CH₃, -OCH₃): Methyl and methoxy groups are electron-donating and increase the lipophilicity of the molecule. Increased lipophilicity can enhance binding to the hydrophobic LBD of PPARs. The 3,5-dimethyl substitution in the core molecule (A-1) likely provides a favorable hydrophobic interaction within the binding pocket. The mono-methyl (A-3) and mono-methoxy (A-4) analogs will allow for a systematic evaluation of the contribution of these groups.

  • Electron-Withdrawing Groups (e.g., -Cl): Halogen substituents like chlorine are electron-withdrawing and also increase lipophilicity. The introduction of chlorine atoms (A-5 and A-6) can alter the electronic properties of the phenoxy ring and potentially lead to different interactions within the LBD, possibly influencing selectivity between PPARα and PPARγ.

Predicted PPARα vs. PPARγ Selectivity

The LBD of PPARα is generally considered to be larger and more accommodating than that of PPARγ. This difference can be exploited to achieve isoform selectivity. It is plausible that bulkier substituents on the phenoxy ring may favor binding to PPARα. Conversely, more compact analogs might show a preference for PPARγ. The systematic variation in our analog series provides a framework for testing this hypothesis.

Experimental Protocols

To facilitate the investigation of this compound class, we provide the following detailed experimental protocols. These protocols are based on established methodologies in medicinal chemistry and pharmacology.

General Synthesis of 5-[(Substituted phenoxy)methyl]-2-furoic acid Analogs

The synthesis of the target analogs can be achieved through a straightforward two-step procedure starting from commercially available 5-(hydroxymethyl)-2-furoic acid and the appropriately substituted phenol.

Diagram 1: General Synthetic Scheme

G cluster_0 Step 1: Esterification cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Saponification 5_HMF 5-(Hydroxymethyl)-2-furoic acid Ester Methyl 5-(hydroxymethyl)-2-furoate 5_HMF->Ester MeOH, H₂SO₄ (cat.), Reflux Final_Ester Methyl 5-[(substituted phenoxy)methyl]-2-furoate Ester->Final_Ester NaH, DMF, 0 °C to rt Phenol Substituted Phenol Phenol->Final_Ester Final_Acid 5-[(Substituted phenoxy)methyl]-2-furoic acid Final_Ester->Final_Acid 1. LiOH, THF/H₂O 2. HCl (aq)

Caption: General synthetic route for the preparation of 5-[(substituted phenoxy)methyl]-2-furoic acid analogs.

Step-by-Step Protocol:

  • Esterification of 5-(Hydroxymethyl)-2-furoic acid:

    • To a solution of 5-(hydroxymethyl)-2-furoic acid (1.0 eq) in methanol (0.2 M), add a catalytic amount of concentrated sulfuric acid (0.1 eq).

    • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the methyl ester, which can often be used in the next step without further purification.

  • Williamson Ether Synthesis:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add a solution of the substituted phenol (1.1 eq) in anhydrous DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of methyl 5-(chloromethyl)-2-furoate (prepared from the corresponding alcohol using thionyl chloride) or methyl 5-(bromomethyl)-2-furoate (prepared using PBr₃) (1.0 eq) in anhydrous DMF.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired methyl 5-[(substituted phenoxy)methyl]-2-furoate.

  • Saponification:

    • To a solution of the methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1), add lithium hydroxide monohydrate (2.0 eq).

    • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Dilute the aqueous residue with water and acidify to pH 2-3 with 1 M HCl.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the final 5-[(substituted phenoxy)methyl]-2-furoic acid analog.

In Vitro Evaluation of PPARα and PPARγ Agonist Activity

The primary method for assessing the agonist activity of the synthesized compounds is a cell-based luciferase reporter assay. This assay measures the ability of a compound to activate a specific PPAR isotype, leading to the expression of a reporter gene (luciferase).

Diagram 2: PPAR Luciferase Reporter Assay Workflow

G Cell_Culture Seed cells co-transfected with: - PPAR-LBD-GAL4 fusion construct - UAS-luciferase reporter construct Compound_Treatment Treat cells with varying concentrations of test compounds and controls Cell_Culture->Compound_Treatment Incubation Incubate for 24 hours Compound_Treatment->Incubation Lysis Lyse cells Incubation->Lysis Luciferase_Assay Add luciferase substrate and measure luminescence Lysis->Luciferase_Assay Data_Analysis Calculate EC₅₀ values and maximal activation Luciferase_Assay->Data_Analysis

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid. As a research chemical, a specific Safety Data Sheet (SDS) may not be rea...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid. As a research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, these procedures are grounded in the established principles of chemical safety, considering the hazards associated with its primary functional groups: a carboxylic acid and a phenoxy moiety. The core principle is to treat the compound and any contaminated materials as hazardous waste.[1]

Always consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and its regulations.

Hazard Assessment and Chemical Profile

To establish a safe disposal protocol, we must first understand the potential hazards derived from the compound's structure. The molecule combines a furoic acid core with a substituted phenoxy group, suggesting a hybrid hazard profile.

  • Carboxylic Acid Group: The 2-furoic acid portion confers acidic properties. Carboxylic acids can be corrosive or irritating to the skin, eyes, and respiratory tract.[2] Concentrated organic acids should always be handled with care.[3][4]

  • Phenoxy Group: Phenoxy compounds, a class that includes many herbicides, can exhibit environmental persistence and toxicity.[5][6] The U.S. Environmental Protection Agency (EPA) has specific regulations for the disposal of such chemicals, often mandating incineration to ensure complete destruction.[5][7]

Based on these functional groups, the compound should be presumed to have the following hazards until proven otherwise:

Hazard ClassPotential EffectRationale
Skin Corrosion/Irritation Causes skin irritation.Based on data for 2-furoic acid.[2][8]
Serious Eye Damage/Irritation Causes serious eye irritation/damage.Based on data for 2-furoic acid.[2][8]
Respiratory Irritation May cause respiratory tract irritation.Based on data for 2-furoic acid.
Environmental Hazard Potential for persistence and aquatic toxicity.General characteristic of phenoxy-based compounds.[5]

Personal Protective Equipment (PPE) and Handling

Before handling the compound or its waste, ensure appropriate PPE is worn. All operations should be conducted within a certified chemical fume hood.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat is required. For handling larger quantities or in the event of a spill, a chemically resistant apron may be necessary.

  • Respiratory Protection: Not typically required when working in a fume hood. If weighing or transferring powder outside of a hood, a NIOSH-approved respirator may be necessary.

On-Site Waste Management: Segregation and Collection Protocol

Proper segregation is the most critical step in laboratory waste management to prevent dangerous chemical reactions.[9]

Step 1: Designate a Waste Container Select a container compatible with organic acids. A high-density polyethylene (HDPE) or glass bottle with a screw cap is recommended.[4][10] The container should be clearly labeled and in good condition.

Step 2: Label the Waste Container Immediately label the container with an official hazardous waste tag provided by your institution's EHS department. The label must include:

  • The words "Hazardous Waste"[11]

  • The full chemical name: "5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid"

  • The approximate concentration and quantity of the waste.

  • The date accumulation started.

  • All associated hazards (e.g., "Irritant," "Corrosive," "Environmental Hazard").

Step 3: Segregate the Waste This waste stream must be kept separate from:

  • Bases: To avoid violent neutralization reactions.

  • Oxidizing Agents: (e.g., nitric acid, perchlorates) to prevent exothermic and potentially explosive reactions.

  • Aqueous Waste: Unless the waste is already in a dilute aqueous solution.

  • Halogenated Solvents: Keep non-halogenated and halogenated waste streams separate for disposal purposes.

Step 4: Accumulate the Waste Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][11] This area should be under the direct control of laboratory personnel and equipped with secondary containment (e.g., a spill tray). Do not overfill the container; leave at least 25% headspace to allow for vapor expansion.[4]

Spill Management Protocol

Accidental spills must be managed immediately. Materials used for cleanup are also considered hazardous waste.[1]

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you are unsure how to proceed, contact your institution's EHS emergency line.

  • Contain the Spill: For small spills, use a chemical spill kit with an absorbent suitable for organic acids (do not use combustible materials like paper towels on concentrated acid).

  • Neutralize (if applicable): For dilute acid spills, a weak base like sodium bicarbonate can be used for neutralization after absorption.

  • Collect and Package: Carefully sweep or scoop the absorbed material into a designated waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Label the spill cleanup waste as "Debris contaminated with 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid" and dispose of it through EHS.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid from the point of generation to final removal.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions start Waste Generated (Solid, Solution, or Contaminated Material) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Step 2: Prepare for Spills (Ensure Spill Kit is Accessible) ppe->spill segregate Step 3: Segregate Waste (Keep from Bases & Oxidizers) spill->segregate contain Step 4: Collect in a Compatible Container (HDPE or Glass) segregate->contain label_waste Step 5: Attach Hazardous Waste Label (Fill out completely) contain->label_waste store Step 6: Store in Satellite Accumulation Area (With Secondary Containment) label_waste->store request Step 7: Request EHS Pickup (Submit waste pickup request online) store->request disposal Step 8: Final Disposal by Contractor (Likely High-Temperature Incineration) request->disposal drain Drain Disposal evap Evaporation in Fume Hood trash Regular Trash Disposal

Caption: Workflow for the safe disposal of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid.

Final Disposal Pathway

DO NOT dispose of this chemical down the drain or as regular solid waste.[3] Evaporation in a fume hood is also not a permissible disposal method.[1]

The only acceptable disposal route is through your institution's hazardous waste management program.[10] Once collected by EHS, this type of organic waste is typically sent to a licensed hazardous waste facility for high-temperature incineration .[5][11] This method ensures the complete destruction of the molecule, preventing its release into the environment.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Cantu, C. (n.d.). Managing Hazardous Chemical Waste in the Lab. LabManager. Retrieved from [Link]

  • Vanderbilt University Environmental Health, Safety and Sustainability. (2024). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • CSIR IIP. (n.d.). Laboratory Chemical Waste Management. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • DC Fine Chemicals. (2024). 2-Furoic acid Safety Data Sheet. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • U.S. Government Publishing Office. (1998). Fenoxaprop-ethyl; Pesticide Tolerances for Emergency Exemptions. Federal Register. Retrieved from [Link]

  • UNICAM. (n.d.). Operational guidelines for the management of special hazardous waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Requirements for Pesticide Disposal. Retrieved from [Link]

  • Ohio University. (n.d.). Hazardous Materials Management Manual. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid

This document provides essential safety and logistical information for the handling and disposal of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid. It is intended for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling and disposal of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid. It is intended for researchers, scientists, and drug development professionals. The guidance herein is based on established safety protocols for analogous chemical structures and general laboratory best practices.

Hazard Identification and Risk Assessment

Potential Hazards Include:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[3][4]

  • Serious Eye Irritation: Contact with eyes can lead to significant damage.[3][4][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[3][4][5]

Given these potential hazards, a thorough risk assessment should be conducted before any handling of this compound.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for various laboratory operations involving 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solids Handling Safety goggles with side shields[5][6]Nitrile or butyl rubber gloves[5][7]Full-coverage lab coat[6][8]Recommended if handling large quantities or if dust is generated (N95 respirator)[5]
Solution Preparation Chemical splash goggles and a face shield[5][6]Nitrile or butyl rubber gloves[5][7]Chemical-resistant apron over a lab coat[6]Work in a certified chemical fume hood[8][9]
Experimental Procedures Chemical splash goggles[5][6]Nitrile or butyl rubber gloves[5][7]Full-coverage lab coat[6][8]Work in a certified chemical fume hood[8][9]
Eye and Face Protection

To prevent contact with dust or splashes, chemical safety goggles are mandatory.[5][6] When there is a higher risk of splashing, such as during solution preparation, a face shield should be worn in addition to goggles for full-face protection.[5][6]

Skin and Body Protection

A standard lab coat is required to protect against incidental contact.[6][8] For procedures with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat. Gloves are essential to prevent skin contact. Nitrile or butyl rubber gloves are recommended for handling acids and offer good chemical resistance.[5][7] Always inspect gloves for any signs of damage before use and remove them before touching common surfaces like doorknobs or keyboards.[10]

Respiratory Protection

Work involving solid 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid that may generate dust should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8][9] If a fume hood is not available and dust is likely to be generated, a NIOSH-approved N95 respirator should be used.[5][11]

Operational Plan: Safe Handling Workflow

Adherence to a standardized workflow is critical for minimizing exposure and preventing accidents. The following diagram outlines the key steps for safely handling 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Analogous Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare and Inspect Workspace (e.g., Fume Hood) prep_ppe->prep_workspace handling_weigh Weigh Solid Compound prep_workspace->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_reaction Perform Experiment handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid.

Disposal Plan

All waste containing 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid must be treated as chemical waste.

  • Solid Waste: Collect any solid waste, including contaminated weighing paper and PPE, in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a labeled, sealed container for hazardous waste. Do not pour this chemical down the drain.[8] While some simple carboxylic acids like 2-furoic acid may be permissible for sanitary sewer disposal in some jurisdictions, it is best to err on the side of caution with a novel compound.[12]

  • Contaminated Materials: Any glassware or equipment that has come into contact with the compound should be decontaminated before reuse or disposal.

Always adhere to your institution's and local regulations for chemical waste disposal.[2][13]

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][9] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[13]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

By following these guidelines, researchers can handle 5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid with a high degree of safety, minimizing risks to themselves and their colleagues.

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • LeelineWork. What PPE Should You Wear When Handling Acid 2026?. [Link]

  • Quicktest. Safety equipment, PPE, for handling acids. [Link]

  • University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. [Link]

  • DC Fine Chemicals. 2-Furoic acid Safety Data Sheet. [Link]

  • Quora. What are personal protective equipment requirements for handling hazardous chemicals during production?. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Furoic Acid, 98%. [Link]

  • Organic Syntheses. 2-furoic acid Procedure. [Link]

  • University of California, Berkeley. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. [Link]

  • University of New Hampshire. Ten Tips for Handling Hazardous Chemicals in a Lab. [Link]

  • Cintas. Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. [Link]

  • PubChem. 5-[(Dimethylamino)methyl]-2-furoic acid. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.